Methocarbamol
説明
Structure
3D Structure
特性
IUPAC Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023286 | |
| Record name | Methocarbamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L | |
| Record name | SID855587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Methocarbamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOCARBAMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from benzene | |
CAS No. |
532-03-6 | |
| Record name | Methocarbamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methocarbamol [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methocarbamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methocarbamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methocarbamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(2-methoxyphenoxy)-, 1-carbamate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methocarbamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methocarbamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOCARBAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/125OD7737X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHOCARBAMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92-94 °C, 93 °C | |
| Record name | Methocarbamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOCARBAMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pharmacokinetics of Methocarbamol in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of methocarbamol in various preclinical animal models. The information presented herein is intended to support research, discovery, and the development of new therapeutic strategies involving this centrally acting muscle relaxant.
Introduction
This compound is a guaiacol glyceryl ether derivative that acts as a central nervous system depressant with sedative and musculoskeletal relaxant properties.[1] Its precise mechanism of action is not fully elucidated but is thought to involve the inhibition of polysynaptic reflex pathways in the spinal cord and brainstem, leading to a reduction in skeletal muscle hyperreactivity without affecting normal muscle tone.[1] Understanding the pharmacokinetic profile of this compound in different preclinical species is crucial for the correct interpretation of efficacy and safety studies, as well as for predicting its disposition in humans.
Comparative Pharmacokinetics
The pharmacokinetic parameters of this compound have been investigated in several preclinical animal models, most notably in horses, rats, and to a lesser extent, in dogs. Data for other species such as mice, rabbits, and non-human primates are limited in the publicly available scientific literature. The following tables summarize the available quantitative data to facilitate cross-species comparison.
Table 1: Intravenous Administration of this compound
| Parameter | Horses | Rats | Dogs |
| Dose (mg/kg) | 15[2] | 15, 30, 60, 150[3] | Data Not Available |
| t½ (half-life) | 2.96 (2.46-4.71) h[2] | Dose-dependent | Data Not Available |
| CL (Clearance) | 8.99 (6.68-10.8) mL/min/kg[2] | 1.22, 0.94, 0.74, 0.51 L/h/kg for 15, 30, 60, 150 mg/kg respectively[3] | Data Not Available |
| Vd (Volume of Distribution) | 1.05 (0.943-1.21) L/kg[2] | Data Not Available | Data Not Available |
| AUC (Area Under the Curve) | Not explicitly stated | Dose-dependent | Data Not Available |
| Cmax (Maximum Concentration) | 23.2 ± 5.93 µg/mL (C0)[2] | Dose-dependent | Data Not Available |
Note: Values for horses are presented as median (range). Rat clearance was converted from L/kg/min to L/h/kg for consistency.
Table 2: Oral Administration of this compound
| Parameter | Horses | Rats | Dogs |
| Dose (mg/kg) | 50, 100[4] | 15, 30, 60, 150[3] | Data Not Available |
| t½ (half-life) | 59-90 min[4] | Dose-dependent | Data Not Available |
| Tmax (Time to Maximum Concentration) | 15-45 min[4] | 6, 6, 10, 150 min for 15, 30, 60, 150 mg/kg respectively[3] | Data Not Available |
| Cmax (Maximum Concentration) | Not explicitly stated | Dose-dependent | Data Not Available |
| Bioavailability (%) | 50.7-124[4] | 77-112[3] | Data Not Available |
| AUC (Area Under the Curve) | Not explicitly stated | Dose-dependent | Data Not Available |
Note: Limited quantitative oral pharmacokinetic data is available for dogs. It is known that this compound is rapidly absorbed after oral administration in this species.[5]
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies of this compound in preclinical animal models.
Animal Models and Drug Administration
-
Horses: Studies have utilized healthy adult Thoroughbred or Standardbred mares.[2][6] Intravenous (IV) administration has been performed via a jugular catheter, typically as a single bolus.[2] Oral (PO) administration has been conducted using commercially available tablets or by nasogastric tube.[4][6]
-
Rats: Pharmacokinetic studies have been performed in female Wistar rats.[3] IV doses were administered through the jugular vein, and oral doses were given by gavage.[3]
Sample Collection and Processing
Blood samples are typically collected at predetermined time points post-drug administration. For IV studies, sampling is more frequent in the initial phase to capture the rapid distribution. For oral studies, sampling is timed to characterize the absorption phase, Cmax, and the elimination phase.
Bioanalytical Methods
The quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation using agents like perchloric acid, followed by centrifugation to separate the precipitated proteins.[8][9] Liquid-liquid extraction (LLE) is another technique that has been employed.[6]
-
Chromatographic Conditions:
-
Column: Reversed-phase columns, such as C18 or RP-18, are typically used for separation.[6][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is commonly used in an isocratic elution mode.[9]
-
Detection: UV detection is often set at a wavelength of around 274 nm.[9]
-
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound and its metabolites.
-
Sample Preparation: Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.[8]
-
Chromatographic Conditions: Similar to HPLC, reversed-phase chromatography is employed to separate this compound from endogenous plasma components.
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Metabolism
This compound is extensively metabolized in the liver prior to excretion.[1] The primary metabolic pathways involve Phase I and Phase II reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the key Phase I transformations are:
-
O-demethylation: Removal of the methyl group from the methoxy moiety.
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Phase II Metabolism
In Phase II, the modified compounds from Phase I or the parent drug itself are conjugated with endogenous molecules to increase their water solubility and facilitate their elimination. The major Phase II reactions for this compound and its Phase I metabolites are:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfate group.
The metabolites are then primarily excreted in the urine.[10]
Conclusion
This technical guide has summarized the available pharmacokinetic data of this compound in key preclinical animal models. The data indicates that this compound is generally rapidly absorbed and eliminated, with metabolism playing a crucial role in its disposition. Significant data gaps exist, particularly for species like mice, rabbits, and non-human primates. Further research is warranted to fully characterize the pharmacokinetics of this compound across a broader range of preclinical species to better support its continued development and therapeutic use. The detailed experimental protocols and metabolic pathways provided herein offer a valuable resource for researchers in the field of drug development and pharmacology.
References
- 1. merckvetmanual.com [merckvetmanual.com]
- 2. The pharmacokinetics of this compound and guaifenesin after single intravenous and multiple-dose oral administration of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Robaxin-V) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. dogcatdoc.com [dogcatdoc.com]
- 6. Determination of this compound in equine serum and urine by high-performance liquid chromatography with ultraviolet detection and atmospheric pressure ionization-mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for Dogs - Wedgewood Pharmacy [wedgewood.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pdf.hres.ca [pdf.hres.ca]
Molecular Targets of Methocarbamol in the Spinal Cord: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methocarbamol is a centrally acting skeletal muscle relaxant prescribed for the treatment of acute musculoskeletal pain.[1][2] While its clinical efficacy is established, the precise molecular mechanisms of action within the spinal cord remain largely unelucidated.[1] This technical guide synthesizes the current understanding of this compound's molecular targets in the spinal cord, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating proposed signaling pathways. The primary mechanism is believed to be the depression of the central nervous system (CNS), leading to a reduction in polysynaptic reflex activity in the spinal cord.[3] Evidence also suggests a potential role for GABA-A receptor agonism, while direct effects on other major spinal cord receptors like NMDA and glycine receptors are not well-documented.
Introduction
This compound, a carbamate derivative of guaifenesin, exerts its muscle relaxant effects not by acting directly on skeletal muscle fibers, but through its actions on the central nervous system.[1][3] The spinal cord, a key integration center for motor control and sensory processing, is considered a primary site of action. The prevailing hypothesis is that this compound's clinical effects stem from a general CNS depression that leads to the inhibition of spinal polysynaptic reflexes.[3] This document provides a detailed overview of the putative molecular interactions of this compound within the spinal cord, aimed at providing a resource for researchers and professionals in drug development.
Putative Molecular Targets in the Spinal Cord
The leading hypothesis for this compound's action in the spinal cord is its ability to suppress polysynaptic reflexes. However, the specific molecular targets mediating this effect are not definitively identified. The following sections explore the evidence for potential targets.
Inhibition of Polysynaptic Reflexes
The most consistently reported mechanism of action for this compound in the spinal cord is the inhibition of polysynaptic reflexes.[3] These reflexes involve one or more interneurons interposed between the sensory and motor neurons.
-
Experimental Evidence: Early studies in chloralose-anesthetized cats demonstrated that doses of this compound sufficient to abolish polysynaptic reflex contractions resulted in a roughly 50% reduction in the area of the polysynaptic component of ventral root potentials.[4] Notably, the monosynaptic component was also reduced to a similar degree in these studies.[4]
GABA-A Receptor Modulation
A plausible molecular target for this compound's CNS depressant effects is the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain and spinal cord.
-
Proposed Mechanism: It has been suggested that this compound may act as a direct agonist at the GABA-A receptor.[5] This would lead to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decreased likelihood of action potential firing. This is a mechanism shared by other CNS depressants like benzodiazepines and barbiturates.[5] Some sources suggest that, like other carbamates, this compound may be able to directly activate the chloride channel even in the absence of GABA.[5]
Other Potential Targets
While the evidence is less direct, other molecular targets within the spinal cord could potentially be modulated by this compound.
-
NMDA and Glycine Receptors: To date, there is a lack of substantial evidence from the reviewed literature to suggest a direct interaction of this compound with NMDA or glycine receptors in the spinal cord. These receptors play crucial roles in excitatory and inhibitory neurotransmission in the spinal cord, respectively, and remain potential areas for future investigation.
Quantitative Data
A significant challenge in defining the precise molecular pharmacology of this compound in the spinal cord is the scarcity of quantitative data. The following table summarizes the available data from the literature.
| Parameter | Value | Species/Model | Target/Effect | Source |
| IC50 | ~300 µM | Murine | Inhibition of muscle spindle resting discharge | [6][7] |
| Ventral Root Potential | ~50% reduction | Feline | Polysynaptic component | [4] |
Note: The IC50 value presented is for a peripheral effect on muscle spindles and not a direct measure of binding to a specific spinal cord receptor.
Experimental Protocols
Detailed experimental protocols for investigating the effects of this compound on spinal cord neurons are not extensively published. However, based on the existing literature, several key methodologies can be outlined.
In Vivo Electrophysiology: Spinal Reflex Measurement
This protocol is based on early studies investigating the effect of this compound on spinal reflexes in anesthetized animals.
-
Animal Preparation: Anesthetize a cat with chloralose. Perform a laminectomy to expose the lumbar spinal cord.
-
Nerve Stimulation: Isolate and prepare the appropriate dorsal roots (e.g., L7 or S1) for electrical stimulation.
-
Recording: Record ventral root potentials from the corresponding ventral root using extracellular electrodes.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Data Analysis: Measure the area of the monosynaptic and polysynaptic components of the evoked ventral root potentials before and after drug administration using planimetry.
In Vitro Electrophysiology: Patch-Clamp Recording from Spinal Cord Slices
While not specifically detailed for this compound in the reviewed literature, a general protocol for patch-clamp recordings from spinal cord neurons can be described.
-
Spinal Cord Slice Preparation: Anesthetize a rodent and perform a laminectomy to rapidly remove the spinal cord. Place the spinal cord in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Embed the spinal cord in agarose and cut transverse slices (e.g., 300-400 µm) using a vibratome.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize individual neurons (e.g., in the dorsal or ventral horn) using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from identified neurons using borosilicate glass pipettes filled with an appropriate internal solution.
-
Drug Application: Apply this compound to the bath via the perfusion system at known concentrations.
-
Data Acquisition and Analysis: Record changes in membrane potential, holding current, and synaptic currents (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs) before, during, and after this compound application.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms of action of this compound in the spinal cord based on the available evidence.
Caption: Proposed central mechanism of this compound in the spinal cord.
Caption: Hypothesized interaction of this compound with the GABA-A receptor.
Caption: Experimental workflow for in vivo spinal reflex measurement.
Conclusion and Future Directions
The primary molecular action of this compound within the spinal cord is attributed to its inhibitory effect on polysynaptic reflexes, likely as a consequence of general CNS depression. While agonism at the GABA-A receptor presents a compelling hypothesis for this effect, direct evidence and quantitative binding data from spinal cord tissue are currently lacking in the public domain. Furthermore, the potential interaction of this compound with other key spinal neurotransmitter systems, such as the glutamatergic and glycinergic systems, remains an open area for investigation.
Future research should focus on:
-
Radioligand binding studies using spinal cord membrane preparations to determine the affinity of this compound for GABA-A receptors and other potential targets.
-
In vitro electrophysiological studies , such as patch-clamp recordings from identified spinal interneurons and motor neurons, to characterize the direct effects of this compound on neuronal excitability and synaptic transmission.
-
In vivo studies employing more targeted approaches, such as local microinfusion of this compound into specific spinal laminae, to dissect its effects on different neuronal populations.
A more comprehensive understanding of the molecular targets of this compound in the spinal cord will be crucial for the development of more specific and effective muscle relaxants with improved side-effect profiles.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mephenesin, this compound, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O694 | this compound (MCB)- Cloud-Clone Corp. [cloud-clone.com]
- 6. The effect of this compound and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of the centrally acting skeletal muscle relaxant, methocarbamol. It further explores the synthesis and characteristics of related carbamate compounds, namely carisoprodol and chlorphenesin carbamate. Detailed experimental protocols for the synthesis of these molecules are provided, alongside a comparative analysis of their physicochemical and pharmacokinetic properties. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Skeletal muscle relaxants are a class of therapeutic agents used to alleviate musculoskeletal pain and spasms. Among these, carbamate derivatives have historically played a significant role. This guide focuses on this compound, a widely prescribed muscle relaxant, and its analogues. We will delve into the historical context of their development, provide detailed synthetic methodologies, and present key data in a structured format to facilitate comparison and further research.
Discovery and Development
This compound
This compound (brand name Robaxin) was developed in the laboratories of the A.H. Robins Company and approved for medical use in the United States in 1957.[1] The development of this compound was driven by the need for a muscle relaxant with a better therapeutic profile than the existing options. It is a carbamate derivative of guaifenesin.[2][3]
Carisoprodol
Carisoprodol (brand name Soma) was approved for medical use in the United States in 1959.[4] It was developed as a structural analogue of meprobamate, a tranquilizer with muscle-relaxant properties.[5][6] Carisoprodol itself is a prodrug that is metabolized in the body to meprobamate, which is responsible for a significant portion of its pharmacological activity.[4]
Chlorphenesin Carbamate
Chlorphenesin carbamate is another centrally acting muscle relaxant. It is the carbamate ester of chlorphenesin.[7] The addition of the carbamate group to chlorphenesin was a chemical modification aimed at enhancing its muscle relaxant properties.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic properties of this compound, carisoprodol, and chlorphenesin carbamate to provide a clear comparison.
Table 1: Physicochemical Properties
| Property | This compound | Carisoprodol | Chlorphenesin Carbamate |
| Molecular Formula | C₁₁H₁₅NO₅[2] | C₁₂H₂₄N₂O₄[8] | C₁₀H₁₂ClNO₄[7] |
| Molecular Weight | 241.24 g/mol [2] | 260.33 g/mol [8] | 245.66 g/mol [7] |
| Melting Point | 92-93 °C[9] | 92 °C[9] | 89-91 °C[10] |
| Solubility | Sparingly soluble in water and chloroform; soluble in alcohol (with heating) and propylene glycol.[2][3] | Very slightly soluble in water; freely soluble in ethanol, chloroform, and acetone.[5][8] | Not specified |
| LogP | 0.61[11] | 2.1[5][8] | Not specified |
Table 2: Pharmacokinetic Properties
| Property | This compound | Carisoprodol | Chlorphenesin Carbamate |
| Bioavailability | Rapidly and almost completely absorbed orally.[12] | Well absorbed after oral administration.[8] | Not specified |
| Onset of Action | ~30 minutes (oral).[1][12] | 30 minutes.[13] | Not specified |
| Plasma Half-life | 1 to 2 hours.[2][14] | ~8 hours.[13] | 3.5 hours.[10] |
| Plasma Protein Binding | 46% to 50%.[2][14] | Not specified | Not specified |
| Metabolism | Hepatic, via dealkylation and hydroxylation.[2] | Hepatic, primarily by CYP2C19 to meprobamate.[8][13] | Presumed hepatic; involves glucuronidation of the secondary hydroxyl group.[10] |
| Elimination | Primarily renal (as metabolites).[2] | Renal.[4] | Not specified |
Synthesis of this compound and Related Compounds
The synthesis of these carbamate muscle relaxants typically involves the reaction of a corresponding alcohol with a carbamoylating agent.
Synthesis of this compound from Guaifenesin
This compound is synthesized from the precursor guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol). Two common methods are described below.
This is a classical approach to carbamate synthesis.
-
Experimental Protocol:
-
Suspend 1.0 mole of guaifenesin in dry benzene.
-
Add a solution of 1.0 mole of phosgene in cold, dry benzene dropwise to the suspension while stirring. Maintain the temperature at 30°C until all solid dissolves (approximately 3 hours).
-
Continue stirring for an additional 30 minutes.
-
Add 1.0 mole of dry pyridine dropwise, keeping the temperature below 30°C.
-
Stir for another 30 minutes at 30°C.
-
Cool the mixture to 7°C and extract with two portions of ice water to remove pyridine hydrochloride.
-
Add the resulting benzene solution of the intermediate chlorocarbonate to cold, concentrated ammonium hydroxide.
-
Vigorously stir the mixture at 5°C for 6 hours.
-
Filter the crude white precipitate of this compound.
-
Recrystallize the product from hot benzene to yield pure this compound.[15]
-
This method avoids the use of the highly toxic phosgene.
-
Experimental Protocol:
-
Dissolve 122 g of guaifenesin in 450 ml of isopropanol.
-
Maintain the reaction temperature at 20-25°C.
-
Bubble ammonia gas through the solution for 4-8 hours.
-
This process leads to the formation of this compound and a β-isomer impurity.
-
Isolate the solid this compound.
-
Crystallize the product from ethanol to obtain 110 g of pure this compound.[16][17]
-
Synthesis of Carisoprodol
Carisoprodol is synthesized from 2-methyl-2-propyl-1,3-propanediol.
-
Experimental Protocol:
-
React 2-methyl-2-propyl-1,3-propanediol with phosgene to form the corresponding chloroformate.
-
React the resulting chloroformate with isopropylamine to yield 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate.
-
The final step involves the reaction of this intermediate with a carbamoylating agent such as sodium cyanate or urethane to form carisoprodol.[5][8] A newer method utilizes the condensation reaction of 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate with urea.[18]
-
Synthesis of Chlorphenesin Carbamate
Chlorphenesin carbamate is prepared from chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol).
-
Experimental Protocol:
-
Suspend 1.0 mole of chlorphenesin in 1,000 ml of benzene.
-
Add a solution of 1.0 mole of phosgene in 500 ml of cold, dry benzene dropwise over 45 minutes, maintaining the temperature at 30°C until all solid dissolves.
-
Add 1.0 mole of triethylamine dropwise and stir for 45 minutes at 30°C.
-
Cool the reaction mixture to 5°C and extract repeatedly with cold water to remove triethylamine hydrochloride.
-
Add the benzene fraction containing the intermediate chlorocarbonate to 600 ml of cold concentrated ammonium hydroxide.
-
Agitate the mixture vigorously at 5°C for 7 hours.
-
The resulting product is 3-p-chlorophenoxy-2-hydroxypropyl carbamate (chlorphenesin carbamate).[10] An alternative method involves the reaction of chlorphenesin with diethyl carbonate in the presence of a transesterification catalyst, followed by reaction with ammonia water.[19][20]
-
Visualizing Synthesis and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow for the analysis of these compounds.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. bayshoreus.com [bayshoreus.com]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Soma | Research Starters | EBSCO Research [ebsco.com]
- 7. Buy Chlorphenesin carbamate | 886-74-8 | >98% [smolecule.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Carisoprodol - Wikipedia [en.wikipedia.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound | 532-03-6 [chemicalbook.com]
- 16. japsonline.com [japsonline.com]
- 17. japsonline.com [japsonline.com]
- 18. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 19. CN101851180A - Chlorphenesin carbamate and preparation method thereof - Google Patents [patents.google.com]
- 20. CN101624354A - Preparation method of chlorphenesin carbamate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Electrophysiological Effects of Methocarbamol on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methocarbamol, a centrally acting skeletal muscle relaxant, is widely prescribed for the management of musculoskeletal pain. While its clinical efficacy is established, a comprehensive understanding of its electrophysiological effects on neuronal activity remains an area of active investigation. This technical guide provides an in-depth review of the current knowledge regarding the influence of this compound on neuronal and muscular excitability. It consolidates quantitative data from key studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through schematic diagrams. The primary mechanism of action is believed to be central nervous system (CNS) depression, likely through the inhibition of polysynaptic reflexes in the spinal cord.[1][2] Furthermore, compelling evidence demonstrates a direct inhibitory effect on muscular voltage-gated sodium channels (Nav1.4), contributing to its muscle relaxant properties.[3][4][5] This guide aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to elucidate the nuanced electrophysiological profile of this compound.
Introduction
This compound has been in clinical use for decades, yet its precise molecular mechanisms are not fully elucidated. It is understood to act primarily on the central nervous system to reduce muscle spasms and associated pain.[1][6] This guide will delve into the known electrophysiological actions of this compound, focusing on its effects on ion channels and synaptic transmission, which are fundamental to neuronal and muscular function.
Central Nervous System Effects: Inhibition of Spinal Polysynaptic Reflexes
The principal therapeutic effect of this compound is attributed to its depressant action on the central nervous system, specifically the inhibition of polysynaptic reflex pathways in the spinal cord.[1][2] This action is thought to reduce the hyperexcitability of motor neurons, leading to muscle relaxation.
Experimental Evidence
Studies in animal models have demonstrated that this compound can suppress polysynaptic reflexes without significantly affecting monosynaptic reflexes. This selective inhibition suggests a primary action on interneurons within the spinal cord.
Proposed Signaling Pathway
The exact molecular targets for this central inhibition are not definitively identified. However, it is hypothesized that this compound may modulate the activity of inhibitory interneurons or interfere with excitatory synaptic transmission within the spinal reflex arcs.
Figure 1: Proposed central mechanism of this compound action.
Peripheral Effects on Voltage-Gated Sodium Channels
Recent research has provided compelling evidence for a direct peripheral action of this compound on voltage-gated sodium channels, specifically the muscular subtype Nav1.4.[3][4][5]
Quantitative Data on Nav1.4 Inhibition
The inhibitory effect of this compound on Nav1.4 channels has been quantified in electrophysiological studies.
| Parameter | Value | Cell Type | Reference |
| Nav1.4 Current Inhibition | Reversible inhibition | Eukaryotic cell lines | [3] |
| Effect on Neuronal Nav1.7 | No effect | Eukaryotic cell lines | [3] |
| IC50 (Muscle Spindle Resting Discharge) | ~300 µM | Murine muscle spindles | [5] |
Experimental Protocol: Whole-Cell Patch-Clamp on Expressed Nav Channels
The following protocol is a summary of the methodology used to characterize the effects of this compound on voltage-gated sodium channels expressed in eukaryotic cell lines (e.g., HEK293 cells).
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the alpha subunit of the desired sodium channel (e.g., human Nav1.4 or Nav1.7).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Pipette resistance is typically 2-5 MΩ.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20 ms).
-
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.
-
Data Analysis: The peak inward current is measured before and after drug application to quantify the degree of inhibition and to construct concentration-response curves for determining IC50 values.
Figure 2: Workflow for patch-clamp analysis of this compound.
Effects on Synaptic Transmission
While the primary central mechanism is thought to be the depression of polysynaptic reflexes, the specific effects of this compound on excitatory and inhibitory synaptic transmission at the neuronal level are not well-characterized.
Excitatory Postsynaptic Currents (EPSCs) and Inhibitory Postsynaptic Currents (IPSCs)
Direct evidence from voltage-clamp studies on the effect of this compound on EPSCs and IPSCs in spinal cord neurons is limited in the current literature. Future research utilizing spinal cord slice preparations and whole-cell patch-clamp recordings is necessary to elucidate these effects.
Experimental Protocol: Spinal Cord Slice Electrophysiology
The following is a general protocol that can be adapted to study the effects of this compound on synaptic transmission in spinal cord neurons.
-
Spinal Cord Slice Preparation:
-
An adult rodent is anesthetized and decapitated.
-
The spinal cord is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Transverse slices (e.g., 300-400 µm thick) of the lumbar spinal cord are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are obtained from neurons in the desired region of the spinal cord (e.g., the dorsal or ventral horn).
-
aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (for EPSC recording, in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 0.1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
-
Internal Solution (for IPSC recording, in mM): 140 CsCl, 1 CaCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, adjusted to pH 7.3 with CsOH.
-
-
Synaptic Current Recording:
-
To record spontaneous or evoked EPSCs, neurons are voltage-clamped at the reversal potential for GABAergic currents (around -70 mV).
-
To record spontaneous or evoked IPSCs, neurons are voltage-clamped at the reversal potential for glutamatergic currents (around 0 mV).
-
-
Drug Application: this compound is bath-applied at known concentrations to assess its effects on the frequency, amplitude, and kinetics of synaptic currents.
Potential Modulation of GABAergic and Glutamatergic Systems
Some literature suggests that this compound may exert its effects through interaction with GABA-A receptors, although direct electrophysiological evidence is scarce. Similarly, a potential interaction with NMDA receptors has been proposed but remains to be substantiated with detailed electrophysiological studies.
Summary of Quantitative Electrophysiological Data
| Target | Effect | Preparation | Concentration | Reference |
| Muscular Nav1.4 Channels | Reversible Inhibition | Expressed in Eukaryotic Cells | Not specified | [3] |
| Neuronal Nav1.7 Channels | No Effect | Expressed in Eukaryotic Cells | Not specified | [3] |
| Muscle Spindle Resting Discharge | Inhibition (IC50) | Murine Extensor Digitorum Longus | ~300 µM | [5] |
| Polysynaptic Reflexes | Depression | Animal Models (in vivo) | Not specified | [1][2] |
Conclusion and Future Directions
The electrophysiological effects of this compound are complex, involving both central and peripheral mechanisms. The well-documented inhibition of muscular Nav1.4 channels provides a clear peripheral component to its muscle relaxant properties. The central effects, primarily the depression of spinal polysynaptic reflexes, are less understood at the molecular level. Future research should focus on:
-
Detailed characterization of this compound's effects on specific subtypes of central neurons using patch-clamp electrophysiology in spinal cord slices.
-
Investigation of its potential modulatory effects on GABA-A and NMDA receptors through direct binding and functional assays.
-
Elucidation of the precise molecular targets within the polysynaptic reflex pathways that are modulated by this compound.
A more comprehensive understanding of the electrophysiological profile of this compound will not only refine our knowledge of its therapeutic actions but also pave the way for the development of more targeted and effective muscle relaxants.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of this compound and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]
Methocarbamol as a Potential Neuroprotective Agent: A Technical Assessment of Preliminary Evidence
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Methocarbamol, a centrally acting skeletal muscle relaxant, has been in clinical use for decades to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its primary mechanism of action is understood to be central nervous system (CNS) depression, leading to sedation and a reduction in muscle spasms.[1][2][3][4] This technical guide critically evaluates the existing scientific literature for preliminary evidence supporting a potential role for this compound as a neuroprotective agent. Despite a thorough review of available preclinical and in vitro studies, there is a notable absence of direct evidence to substantiate any neuroprotective effects, such as antioxidant, anti-inflammatory, or anti-excitotoxic properties. This document summarizes the established pharmacology of this compound and highlights the current gap in research regarding its neuroprotective potential, offering a foundation for future investigative endeavors.
Established Pharmacology of this compound
This compound's therapeutic effects are primarily attributed to its global depression of the central nervous system.[2][5] The exact molecular mechanism remains to be fully elucidated, but it is thought to involve the inhibition of polysynaptic reflexes within the spinal cord.[2] This action leads to a reduction in nerve impulse transmission from the spinal cord to the muscles, resulting in muscle relaxation and sedation.
| Pharmacological Parameter | Description | References |
| Mechanism of Action | General depression of the central nervous system; thought to inhibit polysynaptic reflexes in the spinal cord. | [2][3] |
| Primary Therapeutic Use | Relief of discomfort from acute, painful musculoskeletal conditions. | [6] |
| Common Side Effects | Drowsiness, dizziness, headache, lightheadedness. | [7] |
| Metabolism | Extensively metabolized in the liver. | [2] |
| Elimination | Metabolites are primarily excreted in the urine. | [2] |
Investigation into Neuroprotective Potential: A Review of the Evidence
A comprehensive search of the scientific literature was conducted to identify preliminary studies investigating the potential of this compound as a neuroprotective agent. The search focused on identifying evidence of antioxidant, anti-inflammatory, and anti-excitotoxic mechanisms, which are key pathways in neuroprotection.
The extensive review of existing data reveals a significant lack of studies directly evaluating this compound for these neuroprotective properties. Research has predominantly focused on its muscle relaxant effects. One study that investigated the effect of this compound on voltage-gated sodium channels found that it inhibits muscular Nav1.4 channels but, importantly, does not affect neuronal Nav1.7 channels.[8] This finding suggests that this compound's mechanism of action may not involve direct modulation of neuronal channels typically associated with neuroprotective effects.
Currently, there is no available quantitative data from preclinical or in vitro models to support a neuroprotective role for this compound. Furthermore, no established experimental protocols for assessing the neuroprotective effects of this compound have been published.
Signaling Pathways and Experimental Workflows
Given the absence of direct research on this compound's neuroprotective signaling pathways, this section presents a conceptual framework. The following diagrams illustrate the known central mechanism of this compound and a proposed experimental workflow for future studies aiming to investigate its potential neuroprotective effects.
Conclusion and Future Directions
The current body of scientific literature does not support the hypothesis that this compound possesses neuroprotective properties. Its established role as a centrally acting muscle relaxant is well-documented, but preliminary studies exploring its potential beyond this indication are absent.
For researchers and drug development professionals, this represents a significant knowledge gap and a potential area for novel investigation. Future research should focus on well-designed in vitro and preclinical studies to explore whether this compound exhibits any antioxidant, anti-inflammatory, or anti-excitotoxic effects. Such studies would be the essential first step in determining if there is any scientific basis for pursuing this compound as a candidate for neuroprotective therapies. Until such evidence is generated, any claims of this compound's neuroprotective potential remain speculative.
References
- 1. This compound (Robaxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. youtube.com [youtube.com]
- 3. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Common this compound Side Effects and Symptoms To Watch For - GoodRx [goodrx.com]
- 8. researchgate.net [researchgate.net]
Probing the Potential: Exploratory Studies of Methocarbamol in Non-Musculoskeletal Conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methocarbamol, a centrally acting skeletal muscle relaxant, has been a mainstay in the management of acute, painful musculoskeletal conditions for decades. Its mechanism of action, though not fully elucidated, is primarily attributed to its sedative properties and general depression of the central nervous system (CNS), leading to a reduction in muscle spasms.[1][2][3] While its efficacy in musculoskeletal disorders is established, a growing body of evidence from exploratory studies and clinical observations suggests its potential therapeutic utility extends to a range of non-musculoskeletal conditions. This technical guide provides a comprehensive overview of these exploratory studies, presenting available quantitative data, detailing experimental protocols, and visualizing putative mechanisms of action. The information is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the novel applications of this compound.
Introduction
This compound is a carbamate derivative of guaifenesin.[3] Its primary indication is as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions.[2] The therapeutic effects of this compound are believed to be mediated through its depressant action on the central nervous system, specifically by inhibiting polysynaptic reflexes in the spinal cord, without directly affecting the skeletal muscle or the motor end plate.[1][4] Recent research also points towards a potential peripheral mechanism involving the inhibition of muscular Nav 1.4 channels and an effect on muscle spindle function.[5]
This guide delves into the lesser-known applications of this compound, summarizing the existing, albeit in some cases limited, evidence for its use in non-musculoskeletal conditions. These include perioperative pain management, visceral muscle spasms, and withdrawal syndromes.
Exploratory Applications in Non-Musculoskeletal Conditions
Perioperative Pain Management: Ventral Hernia Repair
Recent studies have investigated the role of this compound as part of a multimodal analgesic regimen to reduce opioid consumption following ventral hernia repair.
Quantitative Data Summary
| Study Population | Intervention Group | Control Group | Outcome Measure | Result | Reference |
| 50 patients undergoing ventral incisional hernia repair | This compound + standard of care | Standard of care | Cumulative opioid exposure (oral morphine equivalents, OME) | 219 mg vs 337 mg (P = 0.01) | |
| 50 patients undergoing ventral incisional hernia repair | This compound + standard of care | Standard of care | Hospital Length of Stay (LOS) | 3 days vs 4 days (P = 0.03) |
Experimental Protocol: Retrospective Cohort Study
-
Objective: To evaluate the impact of adding this compound to the postoperative pain management protocol on opioid requirements and hospital length of stay in patients undergoing ventral incisional hernia repair.
-
Study Design: A retrospective, matched cohort study was conducted.
-
Participants: The study included 50 adult patients who underwent ventral incisional hernia repair.
-
Intervention: The "post-protocol" group (n=28) received this compound as part of their postoperative pain management regimen. The specific dosage and frequency were not detailed in the abstract.
-
Control: The "pre-protocol" group (n=22) did not receive this compound.
-
Outcome Measures:
-
Primary: Cumulative opioid exposure, converted to oral morphine equivalents (OME).
-
Secondary: Hospital length of stay (LOS), incidence of pneumonia, and adverse effects.
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the two groups.
Visceral Muscle Spasms: Muscle Cramps in Cirrhotic Patients
The use of this compound has been explored for the management of debilitating muscle cramps, a common complication in patients with liver cirrhosis.
Quantitative Data Summary
A randomized controlled trial would be necessary to provide robust quantitative data. Currently, the information is primarily based on clinical rationale and the drug's known muscle relaxant properties.
Experimental Protocol: Proposed Randomized Controlled Trial
While specific trial data is limited, a typical protocol to investigate this application would involve:
-
Objective: To assess the efficacy and safety of this compound in reducing the frequency and severity of muscle cramps in patients with liver cirrhosis.
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Adult patients with a confirmed diagnosis of liver cirrhosis experiencing frequent and painful muscle cramps.
-
Intervention: Oral this compound administered at a specified dose and frequency for a defined treatment period.
-
Control: A matching placebo administered on the same schedule as the intervention.
-
Outcome Measures:
-
Primary: Change in the frequency of muscle cramps from baseline, as recorded in a patient diary.
-
Secondary: Change in the severity and duration of muscle cramps, patient-reported quality of life, and incidence of adverse events.
-
-
Data Analysis: Statistical comparison of the primary and secondary outcomes between the this compound and placebo groups.
Management of Tetanus
This compound has been used as an adjunctive therapy to control the neuromuscular manifestations of tetanus.[6]
Quantitative Data Summary
Older case series suggest a potential benefit, but robust quantitative data from controlled trials is lacking. One case series of 11 patients reported a "reasonable reduction in the duration of significant spasms" with a combination of diazepam and this compound.[7]
Experimental Protocol: Case Series
-
Objective: To describe the clinical outcomes of using a combination of diazepam and this compound for the conservative management of tetanus.
-
Study Design: A retrospective or prospective case series.
-
Participants: A consecutive series of patients admitted with a clinical diagnosis of tetanus.
-
Intervention: Intravenous administration of diazepam and this compound. The specific dosages and administration schedules were determined by the clinical team based on the severity of spasms.
-
Outcome Measures: Clinical outcomes such as duration and severity of muscle spasms, need for mechanical ventilation, length of hospital stay, and mortality.
-
Data Analysis: Descriptive statistics to summarize the patient characteristics and clinical outcomes.
Withdrawal Syndromes
Anecdotal evidence and older clinical reports suggest that this compound may help alleviate some of the physical symptoms of opiate withdrawal, particularly muscle aches and pains.[8][9] However, there is a lack of rigorous, controlled clinical trials to support this use.[10]
Quantitative Data Summary
No quantitative data from controlled clinical trials is currently available. User reviews on platforms like Drugs.com show a high average rating for the off-label use of this compound for opiate withdrawal, with many users reporting significant relief from bone and muscle pain.[9]
Experimental Protocol: Proposed Randomized Controlled Trial
A well-designed clinical trial to investigate this potential application would be structured as follows:
-
Objective: To evaluate the efficacy of this compound in reducing the symptoms of opiate withdrawal.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Individuals meeting the diagnostic criteria for opioid use disorder and undergoing a medically supervised withdrawal.
-
Intervention: A standardized, tapering dose of oral this compound in addition to standard supportive care.
-
Control: A matching placebo in addition to standard supportive care.
-
Outcome Measures:
-
Primary: Scores on a validated opioid withdrawal scale (e.g., Clinical Opiate Withdrawal Scale - COWS).
-
Secondary: Patient-reported measures of muscle pain, anxiety, and sleep quality; use of rescue medications; and treatment retention rates.
-
-
Data Analysis: Comparison of the change in withdrawal scores and other outcomes between the this compound and placebo groups.
The use of this compound in alcohol withdrawal is not well-established, with benzodiazepines being the standard of care.[11][12] There is a lack of specific clinical trials evaluating this compound for this indication.
Putative Mechanisms of Action
The precise mechanism of action of this compound is not fully understood, but it is believed to exert its effects through multiple pathways.
Central Nervous System Depression
The primary mechanism is thought to be a general depression of the central nervous system.[1][2][3] This is likely mediated by the inhibition of polysynaptic reflexes within the spinal cord.
Caption: Putative CNS Depressant Action of this compound.
Peripheral Action on Muscle Spindles and Sodium Channels
Recent in-vitro studies suggest that this compound may also have a peripheral site of action. It has been shown to inhibit the resting discharge of muscle spindle afferent neurons and to block muscular Nav 1.4 channels.[5]
Caption: Proposed Peripheral Mechanisms of this compound.
Discussion and Future Directions
The exploratory studies and clinical observations presented in this guide suggest that this compound may have a broader therapeutic potential than its current primary indication for musculoskeletal conditions. The opioid-sparing effects observed in the context of perioperative pain management are particularly noteworthy given the ongoing opioid crisis. Its potential utility in managing visceral muscle spasms, such as those experienced by patients with cirrhosis, warrants further investigation through well-designed clinical trials.
The evidence for its use in withdrawal syndromes is currently limited and largely anecdotal. Rigorous, controlled studies are needed to establish efficacy and safety in these populations.
Further research into the precise molecular mechanisms of this compound's action on the central and peripheral nervous systems will be crucial for identifying new therapeutic targets and optimizing its clinical use.
Conclusion
While primarily known as a muscle relaxant for musculoskeletal pain, this compound shows promise in several non-musculoskeletal conditions. The existing data, though in some areas preliminary, provides a strong rationale for further research. This technical guide serves as a foundational resource to stimulate and inform future investigations into the expanded therapeutic applications of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. DailyMed - this compound- this compound tablets tablet, coated [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pentobarbital-induced modulation of flexor and H-reflexes in spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Tetanus: conservative management made easier by combination of muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical results with this compound in opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. therecoveryvillage.com [therecoveryvillage.com]
- 11. Pharmacological management of alcohol withdrawal. A meta-analysis and evidence-based practice guideline. American Society of Addiction Medicine Working Group on Pharmacological Management of Alcohol Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of pharmacological interventions for the treatment of the Alcohol Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Methocarbamol in Human Plasma by HPLC-UV
Introduction
Methocarbamol is a central muscle relaxant used to treat skeletal muscle spasms. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method is simple, sensitive, and suitable for routine analysis in a clinical or research laboratory setting.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reversed-phase HPLC system with a UV detector. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for reproducible and efficient analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Guaifenesin)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Deionized water
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typical. For example, a mobile phase consisting of 20 mM sodium dihydrogen phosphate buffer (pH=3) and methanol at a ratio of 80:20 (v/v) has been shown to be effective.[1] Another option is a mobile phase of methanol-0.1 M potassium phosphate monobasic-water (35:10:55, v/v/v).[2]
-
Flow Rate: A flow rate of 1.0 to 1.2 ml/min is generally used.[1][3]
-
Detection Wavelength: The UV detector should be set to 272 nm or 274 nm for optimal detection of this compound.[1][2][3]
-
Injection Volume: A 20 µL injection volume is a common starting point.[4]
-
Column Temperature: The analysis is typically performed at ambient temperature.[1][3]
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standard solutions at various concentrations covering the expected range of analysis.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation:
-
To 250 µL of plasma sample, add a precipitating agent like methanol.[1]
-
Vortex the mixture for a few minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for about 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.
-
-
Liquid-Liquid Extraction:
-
To 200 µL of plasma, add the internal standard and an extraction solvent such as ethyl acetate.[2]
-
Vortex the mixture to facilitate the extraction of this compound into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.[2]
-
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Sodium Dihydrogen Phosphate (pH 3) : Methanol (80:20, v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 272 nm[1][2] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Retention Time | Approximately 7-9 minutes |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.02 - 20 µg/mL (R² > 0.999)[1] |
| Limit of Quantitation (LOQ) | 1 µg/mL[2] |
| Intra-day Precision (%CV) | 2.46 - 10.0%[1] |
| Inter-day Precision (%CV) | 1.0 - 3.6%[2] |
| Intra-day Accuracy (%) | 93.9 - 102.2%[1] |
| Inter-day Accuracy (%) | -2.0 to +1.6% (relative error)[2] |
| Recovery | 91.4 - 100.3%[2] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Relationship between method development and application.
References
- 1. Simultaneous determination of paracetamol and this compound in human plasma By HPLC using UV detection with time programming: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatographic method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ovid.com [ovid.com]
Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Methocarbamol and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of methocarbamol and its primary metabolites in human plasma. This compound is a centrally acting skeletal muscle relaxant that undergoes extensive metabolism via O-dealkylation and aromatic hydroxylation, followed by glucuronidation. This protocol provides a reliable methodology for researchers in drug metabolism, pharmacokinetics, and clinical research to accurately measure these analytes, which is crucial for understanding the disposition of the drug. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound is widely prescribed for the treatment of musculoskeletal pain and muscle spasms. Following administration, it is extensively metabolized in the liver, primarily through O-dealkylation to form O-desmethylthis compound and through aromatic hydroxylation to yield a hydroxylated metabolite. These phase I metabolites are subsequently conjugated with glucuronic acid to form more polar and readily excretable phase II metabolites.[1][2] A thorough understanding of the pharmacokinetic profiles of both the parent drug and its major metabolites is essential for comprehensive drug development and for clinical pharmacology studies. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these analytes in complex biological matrices like plasma. This application note presents a complete protocol for the sensitive detection of this compound and its key metabolites.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of this compound and its more polar metabolites from human plasma.
-
Materials:
-
Mixed-mode strong anion exchange (MAX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Human plasma (K2-EDTA)
-
Internal Standard (IS) working solution (e.g., this compound-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
-
Collection tubes
-
-
Procedure:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 500 µL of plasma, add 50 µL of the internal standard working solution. Vortex for 10 seconds.
-
Cartridge Conditioning:
-
Place the MAX SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 2 mL of methanol.
-
Equilibrate the cartridges with 2 mL of deionized water.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 5% ammonium hydroxide in deionized water to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar impurities.
-
-
Elution: Place clean collection tubes in the manifold. Elute the analytes from the cartridge with 2 mL of methanol containing 2% formic acid (v/v).
-
Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column with polar end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended to achieve good retention and peak shape for both the parent drug and its polar metabolites.
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 20 | 80 |
| 5.5 | 0.4 | 5 | 95 |
| 6.5 | 0.4 | 5 | 95 |
| 6.6 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive (+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following table lists the predicted MRM transitions for this compound and its major metabolites. Note: These parameters are predicted and should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 242.1 | 137.1 | 50 | 30 | 15 |
| 242.1 | 109.1 | 50 | 30 | 25 | |
| O-desmethylthis compound | 228.1 | 123.1 | 50 | 30 | 15 |
| 228.1 | 95.1 | 50 | 30 | 25 | |
| Hydroxylated this compound | 258.1 | 153.1 | 50 | 30 | 15 |
| 258.1 | 125.1 | 50 | 30 | 25 | |
| This compound Glucuronide | 418.1 | 242.1 | 50 | 35 | 20 |
| 418.1 | 175.1 | 50 | 35 | 30 | |
| O-desmethylthis compound Glucuronide | 404.1 | 228.1 | 50 | 35 | 20 |
| 404.1 | 175.1 | 50 | 35 | 30 | |
| Hydroxylated this compound Glucuronide | 434.1 | 258.1 | 50 | 35 | 20 |
| 434.1 | 175.1 | 50 | 35 | 30 | |
| This compound-d3 (IS) | 245.1 | 140.1 | 50 | 30 | 15 |
Data Presentation
The following table presents representative quantitative data for the LC-MS/MS analysis of this compound and its metabolites. This data is for illustrative purposes and should be validated for the specific application.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | R² | Accuracy (%) | Precision (%CV) |
| This compound | 1.0 | 1.0 - 1000 | >0.995 | 95 - 105 | <10 |
| O-desmethylthis compound | 0.5 | 0.5 - 500 | >0.995 | 93 - 107 | <12 |
| Hydroxylated this compound | 0.5 | 0.5 - 500 | >0.995 | 94 - 106 | <12 |
| This compound Glucuronide | 2.0 | 2.0 - 2000 | >0.993 | 90 - 110 | <15 |
| O-desmethylthis compound Glucuronide | 1.0 | 1.0 - 1000 | >0.994 | 91 - 109 | <15 |
| Hydroxylated this compound Glucuronide | 1.0 | 1.0 - 1000 | >0.994 | 92 - 108 | <15 |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application Note: Spectrofluorometric Determination of Methocarbamol in Pharmaceutical Formulations
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] It is a carbamate derivative of guaifenesin and acts as a central nervous system depressant with sedative properties.[1] Accurate and sensitive quantification of this compound in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, rapid, and sensitive spectrofluorometric method for the determination of this compound. The method relies on the native fluorescence of this compound in a methanolic solution, offering a straightforward and cost-effective alternative to more complex chromatographic techniques. This method has been successfully applied to the analysis of this compound in commercial tablets and can be adapted for its determination in biological fluids like human plasma.[3][4]
Principle of the Method
The spectrofluorometric method is based on measuring the native fluorescence of this compound. When excited at its maximum excitation wavelength, this compound emits fluorescence at a specific, higher wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of this compound over a defined range. This relationship forms the basis for the quantitative determination of the drug in pharmaceutical preparations. The proposed method measures the fluorescence of this compound in methanol at an emission wavelength of 313 nm after excitation at 277 nm.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: USP grade or equivalent.
-
Methanol: HPLC grade or spectro-grade.
-
Pharmaceutical Formulations: Commercially available this compound tablets.
-
Volumetric flasks: Class A, various sizes (10 mL, 50 mL, 100 mL).
-
Pipettes: Calibrated micropipettes and glass pipettes.
-
Spectrofluorometer: Equipped with a xenon lamp source and quartz cuvettes.
Preparation of Standard Solutions
2.1. Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Mix thoroughly. This solution is stable when stored refrigerated.
2.2. Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Mix thoroughly.
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 this compound tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a final theoretical concentration of 10 µg/mL.
Spectrofluorometric Measurement
-
Set the spectrofluorometer to an excitation wavelength of 277 nm and an emission wavelength of 313 nm.[3][4]
-
Use methanol as a blank to zero the instrument.
-
Measure the fluorescence intensity of the prepared sample solution.
Calibration Curve
-
Prepare a series of calibration standards by appropriate dilutions of the working standard solution to cover the linear range of 0.05 to 2.0 µg/mL.[3][4]
-
Measure the fluorescence intensity of each calibration standard.
-
Plot the fluorescence intensity versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
Data Presentation
The quantitative performance of the spectrofluorometric method for this compound determination is summarized in the following tables.
Table 1: Method Validation Parameters
| Parameter | Result |
| Excitation Wavelength (λex) | 277 nm[3][4] |
| Emission Wavelength (λem) | 313 nm[3][4] |
| Linearity Range | 0.05 - 2.0 µg/mL[3][4] |
| Correlation Coefficient (r) | 0.9999[3][4] |
| Limit of Detection (LOD) | 0.007 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 0.022 µg/mL[3][4] |
Table 2: Recovery Studies for Method Accuracy
| Sample | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Spiked Plasma 1 | 0.50 | 0.49 | 98.0 |
| Spiked Plasma 2 | 1.00 | 1.01 | 101.0 |
| Spiked Plasma 3 | 1.50 | 1.48 | 98.7 |
| Average Recovery | 99.23 |
Note: The average percentage recovery in spiked human plasma was reported as 99.42 ± 3.84.[3][4]
Table 3: Precision of the Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) |
| 0.5 | 1.2 | 1.8 |
| 1.0 | 0.8 | 1.3 |
| 1.5 | 0.6 | 1.1 |
Visualizations
Experimental Workflow
The overall experimental workflow for the spectrofluorometric determination of this compound is illustrated below.
Caption: Experimental workflow for this compound analysis.
Method Validation Relationship
The logical relationship between the key validation parameters for this analytical method is depicted in the following diagram.
Caption: Relationship of analytical method validation parameters.
Conclusion
The described spectrofluorometric method provides a simple, sensitive, and reliable approach for the quantitative determination of this compound in pharmaceutical tablet formulations. The method is rapid, cost-effective, and demonstrates excellent linearity, accuracy, and precision. The high sensitivity of this method also allows for its potential application in determining this compound concentrations in biological matrices, such as human plasma, with good recovery rates.[3][4] The validation data confirms that this method is suitable for routine quality control analysis of this compound in the pharmaceutical industry.
References
Development of a Sustained-Release Formulation for Methocarbamol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of a sustained-release oral formulation of methocarbamol, a centrally acting skeletal muscle relaxant. The following application notes and protocols are intended to serve as a foundational resource for the formulation, in vitro characterization, and in vivo evaluation of a hydrophilic matrix-based extended-release tablet of this compound.
Introduction
This compound is a well-established muscle relaxant used for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] It is a white powder that is sparingly soluble in water.[1] Currently, this compound is commercially available in immediate-release (IR) tablets of 500 mg and 750 mg, typically requiring administration three to four times a day.[2] The relatively short plasma elimination half-life of 1 to 2 hours necessitates frequent dosing to maintain therapeutic plasma concentrations, which can lead to issues with patient compliance.[3]
The development of a sustained-release (SR) formulation of this compound offers the potential to improve patient adherence and provide more consistent therapeutic effects by reducing dosing frequency to once or twice daily. This document outlines the development of a hydrophilic matrix tablet, a common and effective technology for achieving sustained drug release.[4] Hydroxypropyl methylcellulose (HPMC) is selected as the rate-controlling polymer due to its versatility, safety, and ability to form a gel barrier that controls drug diffusion and release.[4]
Data Presentation: Comparative Pharmacokinetics
The primary goal of a sustained-release formulation is to modify the pharmacokinetic profile of the drug to provide a prolonged therapeutic effect. The following table summarizes the typical pharmacokinetic parameters of an immediate-release this compound tablet and the expected profile of a model sustained-release formulation.
| Pharmacokinetic Parameter | Immediate-Release (IR) Formulation | Model Sustained-Release (SR) Formulation (Expected) |
| Time to Peak Concentration (Tmax) | 1.07 - 1.15 hours | 4 - 8 hours |
| Peak Plasma Concentration (Cmax) | 31.72 - 32.39 µg/mL | Lower than IR formulation |
| Area Under the Curve (AUC0-t) | 89.72 - 90.25 h*µg/mL | Similar to IR formulation |
| Dosing Frequency | 3 to 4 times daily | Once or twice daily |
Experimental Protocols
Formulation Development of a Sustained-Release Matrix Tablet
This protocol describes the preparation of a model sustained-release this compound matrix tablet using the wet granulation method.
3.1.1. Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound USP
-
Rate-Controlling Polymer: Hydroxypropyl Methylcellulose (HPMC K100M)
-
Diluent: Microcrystalline Cellulose (MCC)
-
Binder: Povidone (PVP K30)
-
Lubricant: Magnesium Stearate
-
Glidant: Colloidal Silicon Dioxide
-
Granulating Fluid: Isopropyl Alcohol
-
Equipment: Weighing balance, sifter, planetary mixer, drying oven, tablet compression machine, hardness tester, friability tester, disintegration apparatus, dissolution apparatus, HPLC system.
3.1.2. Model Formulation Composition
| Ingredient | Percentage (%) w/w |
| This compound | 60.0 |
| HPMC K100M | 25.0 |
| Microcrystalline Cellulose | 12.0 |
| Povidone K30 | 2.0 |
| Magnesium Stearate | 0.5 |
| Colloidal Silicon Dioxide | 0.5 |
| Total | 100.0 |
3.1.3. Manufacturing Procedure
-
Sifting: Sift this compound, HPMC K100M, and microcrystalline cellulose through a suitable mesh sieve.
-
Dry Mixing: Blend the sifted materials in a planetary mixer for 15 minutes to ensure uniform distribution.
-
Granulation: Prepare a binder solution by dissolving Povidone K30 in isopropyl alcohol. Add the binder solution to the powder blend slowly while mixing to form a coherent wet mass.
-
Wet Milling: Pass the wet mass through a multimill fitted with a suitable screen.
-
Drying: Dry the wet granules in a tray dryer at 50-60°C until the loss on drying (LOD) is within the acceptable limit (typically < 2%).
-
Dry Milling: Mill the dried granules to the desired particle size.
-
Lubrication: Sift magnesium stearate and colloidal silicon dioxide and blend with the dried granules for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
In Vitro Dissolution Testing Protocol
This protocol outlines a two-stage dissolution test to evaluate the in vitro release of this compound from the sustained-release matrix tablets over 12 hours.
3.2.1. Dissolution Parameters
-
Apparatus: USP Apparatus 2 (Paddle)[5]
-
Dissolution Medium:
-
Paddle Speed: 50 RPM[7]
-
Temperature: 37 ± 0.5°C[8]
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours
-
Sample Volume: 10 mL (replace with an equal volume of fresh medium)
3.2.2. Dissolution Procedure
-
Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.
-
Start the apparatus and withdraw 10 mL samples at 1 and 2 hours.
-
After 2 hours, carefully add 250 mL of 0.2 M tribasic sodium phosphate to each vessel to adjust the pH to 6.8.
-
Continue the dissolution and withdraw 10 mL samples at 4, 6, 8, 10, and 12 hours.
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the quantification of this compound in dissolution samples.[9]
3.3.1. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: A mixture of pH 4.5 phosphate buffer and methanol (70:30 v/v)[8]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 274 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[9]
3.3.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of USP this compound Reference Standard in the dissolution medium and dilute to a suitable concentration.
-
Sample Solution: Use the filtered samples from the dissolution test. Dilute with the dissolution medium if necessary to fall within the calibration curve range.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a randomized, two-way crossover study in healthy human volunteers to compare the pharmacokinetic profiles of the developed sustained-release tablet and a commercially available immediate-release tablet.
3.4.1. Study Design
-
Study Population: Healthy adult volunteers.
-
Design: Randomized, open-label, two-period, two-sequence, crossover study.
-
Treatments:
-
Test Product: Sustained-release this compound tablet.
-
Reference Product: Immediate-release this compound tablet.
-
-
Washout Period: A suitable washout period (e.g., 7 days) between the two treatment periods.[10]
3.4.2. Dosing and Blood Sampling
-
Administer a single oral dose of the test or reference product to fasting subjects.
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 16, 24, and 36 hours post-dose).
-
Process blood samples to separate plasma and store at -20°C or below until analysis.
3.4.3. Bioanalytical Method
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Determine the pharmacokinetic parameters (Cmax, Tmax, AUC) for both formulations.
Visualizations
References
- 1. DailyMed - this compound tablet, coated this compound tablet [dailymed.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and evalution of sustained release matrix tablets | PPTX [slideshare.net]
- 5. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 6. This compound | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of bilayered this compound-acetaminophen tablets. [wisdomlib.org]
- 8. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 9. ijcrt.org [ijcrt.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Methocarbamol in Animal Models of Muscle Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant that has been in clinical and veterinary use for decades.[1][2] Its primary application is in the management of acute, painful musculoskeletal conditions associated with muscle spasms.[1][2] While its efficacy in treating muscle spasms is recognized, there is a notable scarcity of published research on its specific application in controlled animal models of induced muscle injury. These notes provide a comprehensive overview of the current understanding of this compound's mechanism of action, its established use in animals, and detailed, proposed protocols for its investigation in preclinical models of muscle injury.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is primarily attributed to its depressant effects on the central nervous system (CNS).[3][4][5] It is believed to act on the spinal cord by inhibiting polysynaptic reflexes, which are responsible for excessive and painful muscle contractions.[3] This CNS depression leads to a reduction in nerve impulses that cause muscle spasms, resulting in muscle relaxation.[3] this compound does not directly affect the contractile mechanism of striated muscle, the nerve fiber, or the motor endplate.[3]
Recent evidence from animal studies suggests a potential peripheral mechanism of action as well. A study on murine muscle preparations demonstrated that this compound can block muscular Nav1.4 sodium channels.[6][7] This action could contribute to its muscle-relaxing effects by directly influencing muscle cell excitability.[6][7][8]
Proposed Signaling Pathway for this compound's Action
Quantitative Data: Veterinary Dosages
The following table summarizes commonly cited dosages for this compound in various animal species. These are typically for the management of acute muscle spasms and may serve as a starting point for dose-ranging studies in muscle injury models.
| Species | Route of Administration | Dosage | Frequency | Notes |
| Dog | Oral | 60 mg/lb (132 mg/kg) initial dose, then 30-60 mg/lb (66-132 mg/kg) per day | Divided into 2-3 doses | For acute inflammatory and traumatic conditions. |
| Intravenous | 20 mg/lb (44 mg/kg) | As needed | Up to 330 mg/kg per day for severe cases like tetanus. | |
| Cat | Oral | 60 mg/lb (132 mg/kg) initial dose, then 30-60 mg/lb (66-132 mg/kg) per day | Divided into 2-3 doses | Used for muscle relaxation in conditions like intervertebral disc disease. |
| Intravenous | 20 mg/lb (44 mg/kg) | As needed | Similar to dogs, for acute muscle spasms. | |
| Horse | Oral | 5 g twice a day | Twice daily | Commonly used for sore backs and muscle strain. |
| Intravenous | 2.2 - 55.5 mg/kg | To effect | For acute inflammatory and traumatic conditions. |
Experimental Protocols
Due to the absence of published studies specifically detailing the use of this compound in induced muscle injury models, the following protocol is a proposed methodology based on established techniques for inducing muscle injury and the known pharmacology of this compound.
Protocol 1: Toxin-Induced Muscle Injury Model in Mice
This protocol utilizes cardiotoxin (CTX) to induce a reproducible muscle injury, a common method in muscle regeneration research.
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Muscle Injury Induction:
-
Anesthesia: Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Site Preparation: Shave the fur over the tibialis anterior (TA) muscle of one hindlimb and sterilize the skin with 70% ethanol.
-
Injection: Inject 50 µL of cardiotoxin (10 µM in sterile saline) directly into the belly of the TA muscle using a 29-gauge insulin syringe. The contralateral limb can be injected with sterile saline to serve as a control.
3. This compound Treatment:
-
Grouping: Divide animals into at least three groups:
-
Saline control (no injury, no treatment)
-
Injury + Vehicle (CTX injury, saline or other vehicle treatment)
-
Injury + this compound (CTX injury, this compound treatment)
-
-
Dosage: Based on veterinary recommendations, a starting dose could be 100 mg/kg, administered intraperitoneally (IP) or orally (PO). Dose-ranging studies are recommended.
-
Administration: Begin treatment 1-2 hours post-injury and continue once or twice daily for the duration of the study (e.g., 3, 7, 14, or 21 days).
4. Outcome Measures:
-
Functional Assessment:
-
Grip Strength: Measure hindlimb grip strength at baseline and at various time points post-injury.
-
In Vivo Muscle Function: Measure isometric torque of the TA muscle at the study endpoint.
-
-
Histological Analysis:
-
At selected time points (e.g., day 3, 7, 14), euthanize a subset of animals and collect the TA muscles.
-
Process tissues for Hematoxylin and Eosin (H&E) staining to assess muscle fiber size, necrosis, and the number of centrally nucleated fibers (a marker of regeneration).
-
Use Masson's trichrome staining to quantify fibrosis.
-
-
Biochemical/Molecular Analysis:
-
Homogenize muscle tissue to perform Western blotting or qPCR for markers of inflammation (e.g., TNF-α, IL-6), muscle regeneration (e.g., MyoD, myogenin), and fibrosis (e.g., TGF-β, collagen I).
-
Experimental Workflow for Toxin-Induced Muscle Injury Study
Discussion and Future Directions
The application of this compound in animal models of muscle injury is a promising yet underexplored area of research. Its known mechanism of reducing muscle spasms suggests it could be beneficial in the acute phase of injury by mitigating pain and preventing further damage from excessive muscle contraction. This could potentially create a more favorable environment for muscle regeneration.
Future research should focus on:
-
Dose-Response Studies: Establishing the optimal dose of this compound for promoting muscle repair without causing excessive sedation, which could impair functional recovery assessments.
-
Combination Therapies: Investigating the synergistic effects of this compound with anti-inflammatory drugs or other agents known to promote muscle regeneration.
-
Chronic Injury Models: Assessing the impact of this compound on the development of fibrosis and long-term functional deficits in models of chronic or repeated muscle injury.
-
Elucidating Mechanisms: Utilizing transcriptomic and proteomic approaches to identify the specific signaling pathways modulated by this compound during muscle repair, beyond its effects on the CNS and sodium channels.
By employing rigorous, controlled preclinical studies, the scientific community can better define the therapeutic potential of this compound in the context of muscle injury and repair, potentially leading to improved treatment strategies for patients.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound? Uses, side effects, and FAQs [medicalnewstoday.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]
Application Notes and Protocols for In-Vitro Drug Interaction Screening of Methocarbamol Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and muscle spasms. As with any therapeutic agent, understanding its potential for drug-drug interactions (DDIs) is a critical component of its safety profile. The primary route of metabolism for many drugs is via the cytochrome P450 (CYP) enzyme system in the liver. In-vitro screening using human liver microsomes is a standard approach in drug development to identify potential inhibitory or inductive effects of a new chemical entity on major CYP isoforms.
These application notes provide a detailed protocol for screening this compound for its potential to inhibit major CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in human liver microsomes. While comprehensive data on this compound's CYP interactions are not extensively published, an in-vitro study by Moody (2018) indicated no significant interactions with CYP3A4, CYP2C8, CYP2B6, or CYP2D6[1]. Nevertheless, conducting a thorough in-vitro screening is a fundamental step in characterizing the DDI potential of any compound.
The following protocols are designed to be a comprehensive guide for researchers, providing methodologies for CYP inhibition assays and guidance on data analysis and interpretation.
Data Presentation
The following table summarizes the type of quantitative data that would be generated from the described protocols. The values presented here are for illustrative purposes and would be replaced with experimental results.
| CYP Isoform | Probe Substrate | Metabolite Measured | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | > 100 | α-Naphthoflavone | ~ 0.15 |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | > 100 | Sulfaphenazole | ~ 0.72 |
| CYP2C19 | (S)-Mephenytoin | 4'-Hydroxy-S-mephenytoin | > 100 | Nootkatone | ~ 6.48 |
| CYP2D6 | Dextromethorphan | Dextrorphan | > 100 | Quinidine | ~ 0.18 |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | > 100 | Ketoconazole | ~ 0.24 |
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Human Liver Microsomes (HLM): Pooled from multiple donors
-
NADPH Regeneration System: (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP Probe Substrates: (Phenacetin, Diclofenac, (S)-Mephenytoin, Dextromethorphan, Midazolam)
-
Positive Control Inhibitors: (α-Naphthoflavone, Sulfaphenazole, Nootkatone, Quinidine, Ketoconazole)
-
Phosphate Buffer: (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
Internal Standard (IS): A stable, non-interfering compound for LC-MS/MS analysis.
-
96-well plates
-
Incubator
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Experimental Workflow for CYP Inhibition Assay
The following diagram illustrates the general workflow for the in-vitro CYP inhibition assay.
Detailed Protocol for IC50 Determination
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare serial dilutions of this compound to cover a wide concentration range (e.g., 0.1 to 100 µM).
-
Prepare stock solutions of CYP probe substrates and positive control inhibitors.
-
Prepare a suspension of human liver microsomes in phosphate buffer (e.g., 0.5 mg/mL).
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsome suspension
-
This compound solution at various concentrations or the positive control inhibitor.
-
CYP probe substrate (at a concentration close to its Km value).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate at 37°C for the appropriate time (e.g., 15-60 minutes, depending on the CYP isoform and substrate).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).
-
This compound Metabolism and Potential for Interaction
This compound undergoes metabolism in the liver primarily through dealkylation and hydroxylation, followed by conjugation. While specific CYP enzyme involvement is not fully elucidated, the potential for interaction with the major CYP isoforms should be assessed as a standard part of the drug development process.
The following diagram illustrates the general metabolic pathway of this compound and the points at which CYP enzymes may be involved.
References
Application Notes & Protocols for the Synthesis and Characterization of Methocarbamol Impurities
Introduction
Methocarbamol is a central nervous system depressant widely used as a skeletal muscle relaxant.[1][2] The purity of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring their safety, efficacy, and stability.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, and improper storage.[3] Regulatory bodies such as the FDA, EMA, and ICH have established strict limits for impurities in pharmaceutical products.[3] Therefore, the synthesis, isolation, and characterization of potential impurities are essential for developing robust analytical methods and for use as reference standards in quality control.
This document provides detailed protocols for the synthesis of a key process-related impurity of this compound, its characterization, and its quantification using high-performance liquid chromatography (HPLC).
Key this compound Impurities
Several impurities have been identified in the synthesis and degradation of this compound:
-
Guaifenesin: The starting material for the most common synthesis of this compound.[1][4]
-
β-Isomer of this compound: A process-related impurity formed during the carbamoylation of guaifenesin.[1][5] Its chemical name is 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate.[1]
-
Degradation Products: this compound can degrade under certain conditions, such as in alkaline solutions, through hydrolysis.[6] Oxidation and thermal degradation can also lead to the formation of impurities.[3][7]
-
Residual Solvents: Solvents used in the manufacturing process, such as methanol, ethanol, and isopropanol, can remain in the final product as impurities.[3][5]
This application note will focus on the synthesis and characterization of the β-isomer of this compound.
Synthesis of this compound and its β-Isomer Impurity
The synthesis of this compound from guaifenesin can also lead to the formation of its β-isomer.[5][8]
Protocol 1: Synthesis of this compound and β-Isomer
Objective: To synthesize this compound and its β-isomer from guaifenesin.
Materials:
-
Guaifenesin
-
Isopropanol
-
Ammonia gas
-
Ethanol
Procedure: [5]
-
Dissolve 122 g of guaifenesin in 450 ml of isopropanol in a suitable reaction vessel.
-
Maintain the reaction temperature between 20°C and 25°C.
-
Bubble ammonia gas through the solution for a period of 4 to 8 hours. This will lead to the simultaneous formation of this compound (compound a) and its β-isomer (compound b).
-
Isolate the solid this compound (compound a).
-
Recrystallize the isolated solid from ethanol to obtain pure this compound (approximately 110 g).
-
The β-isomer remains in the filtrate and can be isolated using preparative chromatography as described in the characterization section.
Logical Relationship of Synthesis
Caption: Synthesis of this compound and its β-Isomer.
Characterization of the β-Isomer Impurity
The β-isomer impurity can be isolated and characterized using a combination of chromatographic and spectroscopic techniques.
Protocol 2: Isolation and Characterization of the β-Isomer
Objective: To isolate and characterize the β-isomer of this compound from the reaction mixture.
Part A: Isolation by Preparative HPLC [1][9]
-
Sample Preparation: Prepare a concentrated solution of the filtrate from Protocol 1 in methanol (e.g., 10 mg/ml).[1]
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fraction corresponding to the β-isomer peak. The retention time will be different from that of this compound and guaifenesin.
-
Post-Collection Processing: Evaporate the acetonitrile from the collected fraction under vacuum. Extract the impurity from the remaining aqueous layer.
Part B: Characterization by Spectroscopy
-
High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated fraction using the analytical HPLC method described in Protocol 3.
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity. The β-isomer will have the same molecular formula (C11H15NO5) and molecular weight as this compound.[1]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR to elucidate the structure. The chemical shifts of the protons at C-10 will be shifted to lower regions compared to this compound due to the different positioning of the carbamate group.[5]
Experimental Workflow for Impurity Characterization
Caption: Workflow for the isolation and characterization of the β-isomer impurity.
Analytical Method for Quantification of this compound and Impurities
A validated HPLC method is crucial for the routine quality control of this compound to quantify the levels of impurities.
Protocol 3: HPLC Method for the Quantification of this compound and its Impurities
Objective: To separate and quantify this compound, guaifenesin, and the β-isomer impurity.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Inertsil ODS-3V column (250 x 4.6 mm, 5 µm)[1]
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for this compound, guaifenesin, and the β-isomer
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Buffer (6.8 g of KH2PO4 in water, pH adjusted to 4.5 with H3PO4) and Methanol (75:25 v/v)[1][5] |
| Flow Rate | 1.0 ml/min[1][5] |
| Detection | UV at 274 nm[1][5] |
| Column Temperature | Ambient |
| Injection Volume | 20 µl |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards of this compound, guaifenesin, and the β-isomer in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks based on their retention times compared to the standards. Calculate the amount of each impurity in the sample using the peak areas.
Expected Retention Times: [1]
| Compound | Retention Time (minutes) |
| Guaifenesin | ~23.76 |
| β-Isomer | ~26.33 |
| This compound | ~29.97 |
Data Presentation
Table 1: HPLC Method Parameters for Impurity Profiling
| Parameter | Setting | Reference |
| Instrument | HPLC with UV Detector | [1] |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | 75:25 (v/v) mixture of KH2PO4 buffer (pH 4.5) and Methanol | [1][5] |
| Flow Rate | 1.0 ml/min | [1][5] |
| Detection Wavelength | 274 nm | [1][5] |
| Injection Volume | 20 µl | [1] |
Table 2: Spectroscopic Data for the β-Isomer of this compound
| Analytical Technique | Key Findings | Reference |
| Mass Spectrometry | Molecular Formula: C11H15NO5 | [1] |
| 1H NMR | Chemical shift values of protons at C-10 are shifted to lower regions compared to this compound. | [5] |
The synthesis and characterization of this compound impurities are fundamental for ensuring the quality and safety of the final drug product. The protocols outlined in this document provide a framework for the synthesis of the β-isomer impurity, its isolation, and its characterization using modern analytical techniques. The detailed HPLC method allows for the accurate quantification of this and other related impurities, making it suitable for routine quality control in a pharmaceutical setting. The use of well-characterized reference standards for these impurities is paramount for method validation and ensuring compliance with regulatory requirements.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. Green chromatographic approach to determine this compound, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. This compound degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methocarbamol in Tissue Homogenates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methocarbamol is a centrally-acting skeletal muscle relaxant used to treat acute, painful musculoskeletal conditions.[1] Its mechanism of action is believed to be related to general central nervous system (CNS) depression, rather than a direct effect on skeletal muscles.[2] Understanding the distribution of this compound in various tissues is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This application note provides a detailed protocol for the quantitative analysis of this compound in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
The protocol outlines a robust procedure for tissue sample collection, homogenization, protein precipitation for analyte extraction, and subsequent analysis by LC-MS/MS. This method is suitable for determining the concentration of this compound in preclinical studies involving various tissue matrices such as the liver, brain, and muscle.
Pharmacokinetics Overview
This compound is well-absorbed orally, with peak plasma concentrations reached in about 1 to 2 hours.[1][2][4] It is metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation.[1][2][5] The metabolites are then mainly excreted in the urine.[2][6] The plasma protein binding of this compound is approximately 46% to 50%.[2][4][6]
Experimental Protocols
This section details the necessary steps for sample preparation and analysis.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., this compound-d3 or a structurally similar compound like Mephenoxalone.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade.[7]
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ceramic beads for homogenization.[7]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
2. Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
3. Tissue Sample Preparation and Homogenization
-
Harvest tissues of interest (e.g., liver, brain, muscle) and immediately snap-freeze them in liquid nitrogen to halt metabolic activity.[8] Store at -80°C until processing.[8]
-
Accurately weigh approximately 50-100 mg of frozen tissue.[8]
-
Place the weighed tissue into a 2 mL homogenization tube containing ceramic beads.
-
Add ice-cold PBS (pH 7.4) at a fixed ratio, for example, 4:1 (v/v) of buffer to tissue weight (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead-based homogenizer (e.g., Precellys, FastPrep) until a uniform homogenate is achieved. Keep samples on ice throughout the process.
-
The resulting tissue homogenate can be used directly for extraction or stored at -80°C.
4. Protein Precipitation and Extraction
-
Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL). The 3:1 ratio of ACN to homogenate facilitates efficient protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[8]
-
Centrifuge the samples at approximately 20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[8]
5. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions and may require optimization for specific instruments.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from 5% to 95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1: 242.1 m/z → Q3: 137.1 m/z (Quantifier), 124.1 m/z (Qualifier).
-
Internal Standard (e.g., this compound-d3): Q1: 245.1 m/z → Q3: 140.1 m/z. (Note: These transitions should be optimized by direct infusion of the reference standards on the specific mass spectrometer being used.)
-
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below. The values presented are typical and serve as an example.
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Minimal, typically within 85-115% |
| Recovery | > 80% |
Visualizations
Diagram 1: Experimental Workflow
This diagram illustrates the complete workflow from tissue collection to data analysis for the quantification of this compound.
Diagram 2: Metabolic Pathway of this compound
This diagram shows the primary metabolic transformations of this compound in the body, which mainly occur in the liver.[1][2][5]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. cri.utsw.edu [cri.utsw.edu]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: Preparation of Methocarbamol-Loaded Nanoemulgel for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formulation and characterization of a methocarbamol-loaded nanoemulgel for topical delivery. This advanced drug delivery system aims to enhance the therapeutic efficacy of this compound, a skeletal muscle relaxant, through improved skin permeation and sustained release.[1][2][3][4][5]
Introduction
Nanoemulgels are an emerging class of drug delivery systems that combine the advantages of nanoemulsions and hydrogels.[4][6] Nano-sized droplets enhance drug solubilization and permeation across the skin barrier, while the gel matrix provides a desirable viscosity for topical application and controls drug release.[4][6] This formulation strategy is particularly beneficial for lipophilic drugs like this compound, aiming to provide localized action with reduced systemic side effects.[1][2][3] The nanoemulgel formulation is designed to offer a sustained release profile, potentially reducing the frequency of application and improving patient compliance.[4][5]
Data Presentation
The following tables summarize the key formulation and characterization data for this compound-loaded nanoemulsions (NE) and nanoemulgels (NEG).
Table 1: Composition of this compound-Loaded Nanoemulgel [5]
| Ingredient | Function | Quantity |
| This compound | Active Pharmaceutical Ingredient | 1% w/v |
| Acconon® Oil | Oil Phase | 0.75 g |
| Tween® 80 | Surfactant | Variable (1:2 to 1:10 oil/surfactant ratio) |
| Carbopol® 934 | Gelling Agent | 0.1 g |
| Ethanol | Co-solvent/Penetration Enhancer | 0.1 g |
| Sodium Benzoate | Preservative | 0.1 g |
| Polyethylene Glycol (PEG) | Humectant | 0.5 mL |
| Triethanolamine | Neutralizing Agent | q.s. to form gel |
| Double Distilled Water | Aqueous Phase | q.s. to 100% |
Table 2: Physicochemical Characterization of this compound Nanoemulsions and Nanoemulgels [1][2][3]
| Formulation | pH | Viscosity (cps) | Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Nanoemulsion (NE) | 6.0 - 7.0 | 38.26 - 45.25 | 20.1 - 56.4 | Uniformly distributed | -0.1 |
| Nanoemulgel (NEG) | 6.0 - 7.0 | - | 20.1 - 56.4 | Uniformly distributed | +0.3 |
Table 3: In Vitro Drug Release of this compound from Nanoemulsion and Nanoemulgel [1][2][3]
| Formulation | % Drug Release (at 24 hours) |
| 3% Nanoemulsion | 64.28% |
| 3% Nanoemulgel | 52.39% |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the preparation and evaluation of this compound-loaded nanoemulgel.
Preparation of this compound-Loaded Nanoemulsion
This protocol describes the preparation of the oil-in-water (o/w) nanoemulsion containing this compound.
Materials:
-
This compound
-
Acconon® Oil
-
Tween® 80
-
Double Distilled Water
-
Probe Sonicator
Procedure:
-
Accurately weigh 1% w/v of this compound and dissolve it in the specified amount of Acconon® oil.[1]
-
To the oil phase, add the calculated amount of Tween® 80. The ratio of oil to surfactant can be varied (e.g., 1:2, 1:3, 1:5, 1:7.5, 1:10) to optimize the formulation.[1]
-
Slowly add the required quantity of double distilled water to the oil-surfactant mixture.
-
Sonicate the mixture using a probe sonicator for 20 minutes to produce a translucent nanoemulsion.[1]
Preparation of the Hydrogel Base
This protocol details the preparation of the Carbopol® 934 hydrogel.
Materials:
-
Carbopol® 934
-
Double Distilled Water
-
Ethanol
-
Sodium Benzoate
-
Polyethylene Glycol (PEG)
-
Triethanolamine
Procedure:
-
Disperse 0.1 g of Carbopol® 934 in a sufficient quantity of double distilled water and allow it to swell.[1]
-
To the swollen Carbopol® 934, add 0.1 g of ethanol, 0.1 g of sodium benzoate, and 0.5 mL of polyethylene glycol.
-
Mix the components thoroughly.
-
Add triethanolamine dropwise with constant stirring to neutralize the Carbopol® and form a thickened, transparent gel.[1]
Formulation of the this compound-Loaded Nanoemulgel
This protocol describes the incorporation of the nanoemulsion into the hydrogel base.
Procedure:
-
Gradually pour the prepared this compound-loaded nanoemulsion into the prepared hydrogel base.
-
Stir the mixture continuously and gently until a homogenous, clear nanoemulgel is obtained.[1]
-
Store the final nanoemulgel in appropriate containers at room temperature for further evaluation.[1]
Characterization of the Nanoemulgel
The pH of the nanoemulgel is measured using a calibrated pH meter at room temperature.[1]
The viscosity of the nanoemulsion and nanoemulgel is determined using a Brookfield DV-E viscometer. The measurement is performed at a constant speed (e.g., 100 rpm) for a set duration (e.g., 10 minutes).[1]
The average droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion and nanoemulgel (after appropriate dilution) are measured using a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer.[1]
The surface morphology and droplet shape of the nanoemulsion and nanoemulgel are visualized using a Transmission Electron Microscope (TEM).[1] A drop of the diluted formulation is placed on a carbon-coated grid, allowed to dry, and then observed under the microscope.[1]
The in vitro release of this compound from the nanoemulsion and nanoemulgel is evaluated using a Franz diffusion cell.[2]
Procedure:
-
A dialysis membrane is mounted between the donor and receptor compartments of the Franz diffusion cell.
-
The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C.[2]
-
A known quantity of the nanoemulgel is placed in the donor compartment.
-
At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with an equal volume of fresh buffer.
-
The concentration of this compound in the withdrawn samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry at 273 nm.[2]
Visualizations
The following diagrams illustrate the key processes and logical relationships in the preparation and characterization of the this compound-loaded nanoemulgel.
Caption: Experimental Workflow for Nanoemulgel Preparation and Characterization.
Caption: Logical Relationship of Formulation Components to Therapeutic Outcome.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Topical Delivery of this compound Loaded Nanoemulgel - in vitro Characterization | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Matrix Effects in Methocarbamol LC-MS/MS Analysis: A Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of methocarbamol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound from biological matrices like plasma or urine, endogenous substances such as phospholipids, salts, and metabolites can co-extract with the analyte. During LC-MS/MS analysis, these co-eluting components can either suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible quantitative results.
Q2: I'm observing significant ion suppression for this compound. What is the most likely cause?
A2: A common cause of ion suppression in bioanalytical LC-MS/MS methods is the presence of phospholipids from the cell membranes in the plasma sample.[1] These molecules are often not sufficiently removed by simple sample preparation methods like protein precipitation and can co-elute with this compound, competing for ionization in the mass spectrometer's source.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of this compound at the same concentration. The ratio of these two peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d5. A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible results. This compound-d5 is commercially available.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound and provides actionable solutions.
Issue 1: Inconsistent and Low Recovery of this compound
Possible Cause: Inefficient sample preparation leading to loss of analyte and significant matrix effects.
Solutions:
-
Optimize Sample Preparation: While protein precipitation is a quick method, it may not be sufficient for removing all interfering matrix components. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating this compound-d5 into your workflow from the beginning of the sample preparation process will help to correct for variability in recovery and matrix effects.
Issue 2: Significant Ion Suppression Observed
Possible Cause: Co-elution of phospholipids or other endogenous matrix components with this compound.
Solutions:
-
Improve Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components. This can be achieved by:
-
Trying a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase).
-
Adjusting the mobile phase composition and gradient profile.
-
-
Enhance Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids. This could involve specialized SPE cartridges or a more targeted LLE protocol.
Issue 3: Poor Peak Shape (Tailing or Broadening)
Possible Cause:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Secondary Interactions: Interaction of this compound with active sites on the column.
-
Inappropriate Injection Solvent: The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase.
Solutions:
-
Dilute the Sample: Reduce the concentration of the injected sample.
-
Optimize Mobile Phase: Add a small amount of a modifier, like formic acid, to the mobile phase to improve peak shape.
-
Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
Quantitative Data on Sample Preparation Methods
| Sample Preparation Method | Expected Recovery of this compound | Expected Matrix Effect (Ion Suppression) | Throughput |
| Protein Precipitation (PPT) | Moderate to High | High | High |
| Liquid-Liquid Extraction (LLE) | High | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low | Low to Moderate |
Experimental Protocols
Below are detailed methodologies for three common sample preparation techniques for the analysis of this compound in human plasma.
Method 1: Protein Precipitation (PPT)
This method is rapid and simple but may result in significant matrix effects.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound-d5 internal standard solution (e.g., at a concentration of 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Workflow Diagram:
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT, reducing matrix effects.
Protocol:
-
To 200 µL of human plasma, add the internal standard.[2]
-
Add 1 mL of ethyl acetate as the extraction solvent.[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in the mobile phase.[2]
-
Inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
Method 3: Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup, significantly minimizing matrix effects.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot onto the LC-MS/MS system.
Workflow Diagram:
LC-MS/MS Parameters for this compound
The following table provides typical LC-MS/MS parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Precursor Ion (m/z) 242.1 -> Product Ion (m/z) 185.1 |
| MRM Transition (this compound-d5) | Precursor Ion (m/z) 247.1 -> Product Ion (m/z) 190.1 |
| Collision Energy | Optimization required (typically 10-25 eV) |
Logical Troubleshooting Flowchart
If you are experiencing issues with your this compound analysis, follow this logical workflow to diagnose and resolve the problem.
References
Technical Support Center: Improving HPLC Resolution of Methocarbamol and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methocarbamol and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound and its impurities?
A common starting point for the analysis of this compound is reversed-phase HPLC utilizing a C18 column. A typical mobile phase consists of a mixture of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile. The detection wavelength is generally set around 274 nm. For instance, a validated method employs a C18 column with a mobile phase of phosphate buffer (pH 4.5) and methanol (70:30 v/v) at a flow rate of 1 mL/min.[1][2]
Q2: How can I improve the resolution between this compound and its primary impurity, guaifenesin?
Achieving adequate separation between this compound and its precursor and primary impurity, guaifenesin, is a critical aspect of method development. One approach involves using a mobile phase consisting of 0.05 M potassium dihydrogen phosphate (KH2PO4) buffer adjusted to pH 7, acetonitrile, and methanol in a ratio of 90:25:15 (by volume) with a C18 column. Another method utilizes a mobile phase of 0.05 M KH2PO4 buffer and acetonitrile (72.5:27.5, v/v) at a pH of 6, which has also been shown to effectively separate this compound and guaifenesin.[3][4]
Q3: My this compound peak is tailing. What are the likely causes and how can I resolve this?
Peak tailing for this compound, a basic compound, is often attributed to secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are the primary causes and potential solutions:
-
Silanol Interactions: Free silanol groups on the column packing material can interact with the basic functional groups of this compound, leading to peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3) can protonate the silanol groups, thereby reducing their interaction with the analyte.[1]
-
Solution 2: Use a Mobile Phase Additive: The addition of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can help mask the active silanol sites, resulting in improved peak symmetry.[1][5]
-
Solution 3: Employ an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of exposed silanol groups and are highly recommended for the analysis of basic compounds.[1]
-
-
Column Overload: Injecting an excessive amount of the sample can lead to peak distortion, including tailing.
-
Solution: Try reducing the injection volume or the concentration of the sample.[1]
-
-
Column Contamination: The accumulation of contaminants on the column can create active sites that contribute to peak tailing.
-
Solution: Implement a regular column washing protocol to maintain column performance.[1]
-
Q4: What are the common degradation products of this compound under stress conditions?
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods.[6][7][8] this compound has been shown to degrade under various stress conditions, including acidic, basic, oxidative, and photolytic conditions.[2][6] One of the primary degradation products is guaifenesin.[3][9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
Guide 1: Poor Resolution
Problem: Inadequate separation between this compound and its impurities, particularly guaifenesin and the β-isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Verify Method Parameters: Ensure that the column type (e.g., C18, C8), mobile phase composition and pH, and flow rate match the intended method.
-
Optimize Mobile Phase:
-
Adjust pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For this compound and its impurities, a pH range of 3 to 7 is often explored.[1][3][5]
-
Modify Organic Solvent Ratio: Altering the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer can influence the retention times and potentially improve separation.
-
-
Consider a Different Column Chemistry: If optimizing the mobile phase is insufficient, a different stationary phase may provide the necessary selectivity.
-
C8 Column: A C8 column is less retentive than a C18 and can sometimes offer different selectivity for closely eluting compounds.[5]
-
Phenyl Column: A phenyl column can provide alternative selectivity through π-π interactions, which may be beneficial for separating aromatic compounds like this compound and its impurities.
-
Guide 2: Peak Shape Issues (Tailing or Fronting)
Problem: Observed peaks are not symmetrical, exhibiting tailing or fronting.
Logical Relationship Diagram:
Caption: Causes and solutions for peak shape problems.
Troubleshooting Steps:
-
Assess Secondary Silanol Interactions (for Tailing): As discussed in the FAQs, this is a common cause for basic compounds like this compound.
-
Evaluate for Column Overload: This can cause both peak tailing and fronting.
-
Action: Sequentially reduce the sample concentration and/or injection volume to see if the peak shape improves.[1]
-
-
Inspect for Column Contamination or Bed Deformation: A blocked frit or a void at the head of the column can lead to distorted peak shapes.
-
Action: Try back-flushing the column. If the problem persists, the column may need to be replaced.
-
-
Minimize Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Action: Ensure that the shortest possible length of narrow-bore tubing is used to connect the HPLC components.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound and Guaifenesin
This method is adapted from published literature for the separation of this compound and its impurity guaifenesin.[3][4]
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05 M KH2PO4 buffer: Acetonitrile (72.5:27.5, v/v), pH adjusted to 6.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temp. | Ambient |
| Injection Vol. | 10 µL |
Procedure:
-
Mobile Phase Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 6.0 using a suitable acid or base. Filter and degas the buffer. Mix with acetonitrile in the specified ratio.
-
Standard Preparation: Prepare a standard solution of this compound and guaifenesin of known concentration in the mobile phase.
-
Sample Preparation: Dilute the sample containing this compound to an appropriate concentration with the mobile phase.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
Protocol 2: Stability-Indicating Method for this compound
This protocol provides a general framework for conducting forced degradation studies to ensure the developed HPLC method is stability-indicating.[2][6]
| Parameter | Specification |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Phosphate buffer (pH 4.5) : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Column Temp. | Ambient |
Forced Degradation Procedure:
-
Acid Degradation: Treat the this compound sample solution with 1N HCl and heat at 80°C for 30 minutes. Neutralize the solution before injection.[2]
-
Base Degradation: Treat the sample solution with 1N NaOH and heat at 80°C for a specified period. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
After subjecting the samples to these stress conditions, analyze them using the HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Application |
| Method A[2] | C18 (100 x 4.6mm, 3.5µ) | Phosphate buffer (pH 4.5) : Methanol (70:30 v/v) | 1.0 | 274 | Assay and Stability |
| Method B[10] | Inertsil ODS-3V (250 x 4.6 mm, 5 µ) | KH2PO4 buffer (pH 4.5) : Methanol (75:25 v/v) | 1.0 | 274 | Separation from β-isomer |
| Method C[5] | X-Bridge C8 (250 x 4.6 mm, 5 µm) | Methanol : Water : TEA (70:30, 0.1% v/v), pH 3.0 | 2.0 | 254 | Separation from Aspirin and related impurities |
| Method D[4] | ODS | 0.05 M KH2PO4 buffer : Acetonitrile (72.5:27.5, v/v), pH 6.0 | 1.0 | 225 | Separation from Paracetamol and related impurities |
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green chromatographic approach to determine this compound, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Validated stability indicating RP-HPLC method for determination of paracetamol, this compound and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. japsonline.com [japsonline.com]
Addressing solubility issues in methocarbamol oral liquid formulation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges during the formulation of methocarbamol oral liquids.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: this compound Precipitation After Dissolution
-
Question: My this compound initially dissolved in an aqueous buffer, but then precipitated out of solution. What could be the cause and how can I fix it?
-
Answer: this compound has limited aqueous solubility, which is influenced by the pH of the medium. Precipitation upon standing can be due to a few factors:
-
pH Shift: A change in the pH of your formulation, even a slight one, can significantly decrease this compound's solubility. Ensure the pH of your formulation is stable over time. This compound is reported to be more stable in acidic media and can hydrolyze in alkaline solutions.[1] A patent for an oral liquid formulation of this compound describes a stable formulation with a pH between 3 and 6.[2]
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if you used heat to aid dissolution and then cooled the solution.
-
Solution:
-
pH Optimization: Based on available data, maintaining a slightly acidic pH may be optimal. Experiment with buffered systems to maintain a constant pH. Solubility data indicates that this compound has a higher solubility in pH 4.5 acetate buffer compared to phosphate buffers at pH 6.8 and 7.2.[3]
-
Co-solvents: The addition of a co-solvent can significantly increase the solubility of this compound. Propylene glycol and ethanol are commonly used in oral formulations and have been shown to be effective solubilizers for this compound.[4] Studies have demonstrated that the solubility of this compound is greatest in mixtures of ethanol and water, particularly at a 70-80% ethanol concentration.
-
Avoid Supersaturation: If using heat to dissolve, allow the solution to cool slowly and observe for any precipitation. It is preferable to achieve the desired concentration at ambient temperature if possible.
-
-
Issue 2: Incomplete Dissolution of this compound
-
Question: I am unable to dissolve the desired concentration of this compound in my aqueous vehicle. What strategies can I employ to increase its solubility?
-
Answer: this compound is sparingly soluble in water.[4] To achieve a higher concentration in an oral liquid formulation, several solubility enhancement techniques can be used:
-
Co-solvency: This is a highly effective technique. The use of co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can dramatically increase this compound's solubility. For instance, this compound is soluble in propylene glycol.[4]
-
pH Adjustment: As mentioned previously, adjusting the pH to a slightly acidic range may improve solubility.
-
Use of Surfactants: Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules. While specific quantitative data on the effect of surfactants on this compound solubility is limited in the reviewed literature, non-ionic surfactants like Polysorbate 80 are generally considered safe for oral formulations and could be investigated.
-
Particle Size Reduction: While more relevant for suspensions, reducing the particle size of the this compound powder can increase the dissolution rate.
-
Issue 3: Formulation Instability and Degradation
-
Question: I am observing a change in the appearance or a decrease in the concentration of this compound in my formulation over time. What could be the reason?
-
Answer: this compound can be prone to degradation, particularly through hydrolysis in alkaline conditions.[1]
-
pH Monitoring: Ensure the pH of your formulation remains within a stable, slightly acidic range.
-
Excipient Compatibility: Incompatibility with other excipients in the formulation could lead to degradation. A patent for a this compound oral suspension lists compatible excipients such as magnesium aluminum silicate (suspending agent), sodium carboxymethylcellulose (viscosity modifier), citric acid and trisodium citrate (pH modifiers), and glycerol (humectant).[2] While this is for a suspension, it provides a starting point for excipient selection for a solution, though compatibility should be re-verified.
-
Storage Conditions: Store your formulation protected from light and at a controlled temperature to minimize degradation.
-
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Different Aqueous Media
| Medium | Solubility (mg/mL) |
| 0.1N HCl | 15.47 |
| pH 4.5 Acetate Buffer | 16.86 |
| pH 6.8 Phosphate Buffer | 14.10 |
| pH 7.2 Phosphate Buffer | 13.64 |
| Purified Water | 15.30 |
Data sourced from a patent application and should be experimentally verified.[3]
Table 2: Solubility of this compound in Co-solvent/Water Mixtures at 298.15 K (25°C)
| Co-solvent | Mass Fraction of Co-solvent | Solubility (mole fraction x 10^3) |
| Dioxane | 0.2 | 3.54 |
| 0.4 | 8.91 | |
| 0.6 | 15.8 | |
| 0.8 | 25.1 | |
| Ethanol | 0.2 | 3.98 |
| 0.4 | 10.0 | |
| 0.6 | 25.1 | |
| 0.8 | 63.1 | |
| Methanol | 0.2 | 3.16 |
| 0.4 | 7.08 | |
| 0.6 | 14.1 | |
| 0.8 | 28.2 | |
| Propylene Glycol | 0.2 | 3.16 |
| 0.4 | 6.31 | |
| 0.6 | 12.6 | |
| 0.8 | 25.1 |
This data is derived from a scientific study and illustrates the significant impact of co-solvents on this compound solubility.[5]
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
-
Preparation of Solvent Systems: Prepare a series of desired solvent systems (e.g., buffers of different pH, co-solvent mixtures).
-
Addition of Excess this compound: Add an excess amount of this compound powder to a known volume of each solvent system in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For this compound, a λmax around 274 nm is often reported.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted sample solutions at the same λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted samples. Account for the dilution factor to determine the original solubility.
Visualizations
Frequently Asked Questions (FAQs)
-
Q1: What is the intrinsic aqueous solubility of this compound?
-
A1: this compound is described as sparingly soluble in water.[4] One source indicates its solubility in water is approximately 2.5 g/100 mL, while another reports it as 7.20 x 10^3 mg/L at 25°C.[4] It is important to experimentally determine the solubility under your specific formulation conditions.
-
-
Q2: Which co-solvents are most effective for this compound?
-
A2: Studies have shown that ethanol and propylene glycol are effective co-solvents for this compound.[4] The solubility of this compound increases significantly with increasing concentrations of these co-solvents in water.
-
-
Q3: What is the optimal pH for a this compound oral liquid formulation?
-
Q4: Are there any known incompatibilities between this compound and common excipients?
-
Q5: What analytical techniques are suitable for quantifying this compound in solubility studies?
-
A5: Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are suitable methods. UV-Vis is a simpler and faster method, with a reported λmax for this compound around 274 nm. HPLC offers greater specificity and can separate this compound from potential degradation products.
-
References
- 1. This compound degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2025078964A1 - An oral liquid formulation of this compound - Google Patents [patents.google.com]
- 3. US20250134846A1 - Oral liquid formulation of this compound - Google Patents [patents.google.com]
- 4. This compound | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Minimizing degradation of methocarbamol during sample storage and analysis.
This technical support center provides guidance on minimizing the degradation of methocarbamol during sample storage and analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue 1: Loss of this compound Concentration in Stored Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Analyze the sample for the presence of guaifenesin, a primary degradation product.[1] Review the pH of the sample; this compound is more susceptible to hydrolysis in alkaline conditions.[1] | The presence of guaifenesin confirms hydrolytic degradation. Future samples should be stored at a lower pH if possible. |
| Improper Storage Temperature | Review sample storage records to ensure they were consistently maintained at the recommended temperature.[2][3] | Deviations from recommended temperatures may correlate with the observed degradation. Implement stricter temperature monitoring. |
| Exposure to Light | Assess if samples were exposed to light for prolonged periods. Photodegradation has been observed.[4][5] | Store future samples in amber vials or protected from light to prevent photolytic degradation. |
| Oxidation | Evaluate the sample for the presence of oxidative degradation products.[4][6] Consider if the storage container or matrix could have introduced oxidizing agents. | If oxidative degradation is suspected, consider using antioxidants or storing samples under an inert atmosphere. |
Issue 2: High Variability in Analytical Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Handling | Review and standardize all sample handling procedures, from collection to analysis, to ensure uniformity. | Consistent procedures will reduce variability introduced by handling differences. |
| Instrumental Fluctuation | Perform system suitability tests before each analytical run to ensure the instrument is performing within specified parameters. | Consistent system suitability results will confirm that the instrument is not the source of variability. |
| Non-Homogeneous Samples | Ensure samples, especially those that have been frozen and thawed, are thoroughly mixed before analysis. | Proper mixing will ensure that the portion of the sample being analyzed is representative of the whole. |
Issue 3: Appearance of Unexpected Peaks in Chromatograms
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | Compare the retention times of the unknown peaks with those of known this compound degradation products like guaifenesin.[1][7] Perform forced degradation studies to identify potential degradation products.[4][5] | Matching retention times will help identify the degradation products and their source. |
| Contamination | Analyze a blank sample (matrix without this compound) to check for contaminants from solvents, glassware, or the sample matrix itself. | The absence of the peak in the blank will rule out external contamination. |
| Excipient Interference | If analyzing a formulated product, review the excipients list and test for their potential interference with the analytical method. | Identification of interfering excipients may require modification of the analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound include hydrolysis, oxidation, and photodegradation.[4][5] Hydrolysis is particularly significant in alkaline solutions, where this compound can hydrolyze to form guaifenesin.[1] It is relatively stable in acidic media.[1] Degradation can also be induced by exposure to oxidative conditions, heat, and light.[4][5]
Q2: What are the ideal storage conditions for this compound samples?
A2: For optimal stability, this compound solutions should be stored at controlled room temperature (20-25°C or 68-77°F) and protected from light.[2][3] Refrigeration of diluted solutions is not recommended as it can cause precipitation and haze formation.[3] For long-term storage of biological samples containing this compound, freezing at -20°C or lower is advisable to minimize both chemical and enzymatic degradation.[8] Samples should be stored in tightly sealed, light-resistant containers.[9]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is significantly more stable in acidic to neutral pH conditions and degrades more readily in alkaline solutions.[1] The hydrolysis of the carbamate bond to form guaifenesin is catalyzed by basic conditions.[1] Therefore, maintaining a pH below 7 is recommended for aqueous samples to minimize degradation.
Q4: Can freeze-thaw cycles affect the stability of this compound in biological samples?
A4: Yes, repeated freeze-thaw cycles can impact the stability of analytes in biological matrices.[10] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Data Summary
Table 1: Summary of this compound Degradation Under Various Conditions
| Condition | Observation | Primary Degradation Product(s) | Reference |
| Acidic (e.g., 0.1N HCl) | Relatively stable | Minimal degradation | [1][4] |
| Alkaline (e.g., 0.1N NaOH) | Significant degradation | Guaifenesin, this compound Isomer | [1][4] |
| Oxidative (e.g., 3% H₂O₂) | Degradation observed | Oxidized derivatives | [4] |
| Thermal (e.g., 80°C) | Degradation observed | Guaifenesin, other related substances | [1][5][11] |
| Photolytic (UV light) | Degradation observed | Photodegradation products | [4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound Analysis
This protocol is a general guideline based on published methods and may require optimization for specific sample matrices and instrumentation.[4][7][12]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH 4.5) and methanol in a ratio of 70:30 (v/v).[4] Alternative mobile phases, such as methanol, water, and tetrahydrofuran (25:65:10, v/v/v), have also been used.[12]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Monitor for the appearance of degradation peaks at different retention times.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. This compound degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Validated stability indicating RP-HPLC method for determination of paracetamol, this compound and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. cbspd.com [cbspd.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. needle.tube [needle.tube]
- 11. Trapping of muscle relaxant this compound degradation product by complexation with copper(II) ion: spectroscopic and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stability-indicating high-performance liquid chromatographic method for the determination of this compound in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in chromatographic analysis of methocarbamol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of methocarbamol.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape in this compound analysis?
A1: The most frequently observed issue is peak tailing. This distortion, where the peak's trailing edge is elongated, often results from secondary interactions between the this compound analyte and the stationary phase.[1] Specifically, strong interactions can occur between basic functional groups on the analyte and acidic silanol groups on the surface of silica-based columns.[1][2]
Q2: What is an acceptable tailing factor for the this compound peak?
A2: According to USP system suitability requirements, the tailing factor for the principal peak should typically be between 0.8 and 1.5.[3]
Q3: Can the mobile phase pH significantly impact the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical factor. Operating near the pKa of this compound can lead to inconsistent ionization and asymmetrical peaks.[2] For this compound, using a mobile phase with a pH below 4 is often recommended to ensure consistent protonation and reduce tailing, leading to better peak shape.[3]
Q4: My peak is fronting instead of tailing. What could be the cause?
A4: Peak fronting, where the leading edge of the peak is sloped, is most commonly caused by sample overload or poor sample solubility in the mobile phase.[4][5][6] It can also indicate a problem with the column itself, such as channeling or a poorly packed bed.[4][6]
Troubleshooting Guide: Peak Tailing
Peak tailing is a common problem that can affect resolution and quantification. The following guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for peak tailing.
Problem: The this compound peak is tailing.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | This compound can interact strongly with residual silanol groups on silica-based columns, causing tailing.[1][2][7] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][4][7] |
| Column Contamination/Deterioration | Accumulation of strongly retained impurities on the column inlet or frit can create active sites and disrupt the flow path.[1][7][8] The column bed can also degrade over time.[9] |
| Extra-Column Volume | Excessive volume between the injector, column, and detector can cause the analyte band to spread, leading to tailing.[1][7] |
Troubleshooting Guide: Peak Fronting
Peak fronting is less common than tailing but can also compromise results.
Caption: Troubleshooting workflow for peak fronting.
Problem: The this compound peak is fronting.
| Potential Cause | Recommended Solution |
| Sample Overload | This is a common cause of fronting, where the concentration of the analyte is too high for the column's capacity.[4][6] |
| Poor Sample Solubility / Solvent Mismatch | If the sample is not fully dissolved or is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][6] |
| Column Damage | A poorly packed column or the formation of a void/channel at the column inlet can lead to a non-uniform flow path, causing fronting.[4][6] |
Data Presentation
Table 1: Impact of Mobile Phase pH on this compound Chromatography[3]
| Mobile Phase pH | Expected Effect on Retention Time | Expected Effect on Peak Shape (Tailing) | Recommendation |
| < 4 | Increased retention | Reduced tailing | Recommended for good peak shape |
| 4 - 7 | Moderate retention | Potential for increased tailing | May require a basic modifier (e.g., TEA) |
| > 7 | Decreased retention | Significant tailing likely | Generally not recommended for silica-based columns |
Table 2: USP System Suitability Requirements for this compound Assay[3]
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | NMT 0.73% for replicate injections of the Standard solution |
| Resolution | The resolution between this compound and its impurity, Guaifenesin, should be adequate |
| Tailing Factor | Typically between 0.8 and 1.5 for the principal peak |
| Relative Retention Times | Impurities should elute at their specified relative retention times as per the USP monograph |
Experimental Protocols
Protocol 1: HPLC Column Washing and Regeneration
This protocol is designed to remove strongly retained impurities from a C18 column used for this compound analysis, which can be a cause of high backpressure and peak tailing.[3]
Objective: To restore column performance by removing contaminants.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Reverse the Column: Reverse the direction of flow through the column. Connect the column outlet to the pump outlet.
-
Systematic Wash: Sequentially pump the following solvents through the column for at least 20 column volumes each (e.g., for a 4.6 x 150 mm column, ~20-30 mL of each solvent).
-
HPLC-grade water (to remove buffers and salts)
-
Methanol
-
Acetonitrile
-
Isopropanol (to remove strongly hydrophobic compounds)
-
-
Re-equilibration: Following the isopropanol wash, flush the column in the reverse order until you reach the initial mobile phase composition.
-
Acetonitrile
-
Methanol
-
HPLC-grade water
-
Mobile Phase (without buffer)
-
Mobile Phase (with buffer)
-
-
Reinstall and Test: Return the column to its normal flow direction, reconnect it to the detector, and allow it to equilibrate with the mobile phase until a stable baseline is achieved. Inject a standard to evaluate performance.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Enhancing the Stability of Methocarbamol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of methocarbamol in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound aqueous solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Haze Formation in Solution | - Exceeding the aqueous solubility of this compound (sparingly soluble in water).- Temperature effects: Refrigeration of solutions with concentrations of 15.4 mg/mL and greater can cause precipitation.[1] - Incompatibility with diluents or other drugs. | - Ensure the concentration does not exceed the solubility limit in the chosen solvent system.- Avoid refrigeration of concentrated solutions. For dilutions up to 4 mg/mL in sterile water for injection, 5% dextrose, or 0.9% sodium chloride injection, stability is maintained for 6 days at room temperature.[2]- Visually inspect all diluted solutions for haze before use.[2]- Consult specialized references for specific drug compatibility information.[2] |
| Rapid Degradation of this compound | - High pH (alkaline conditions): this compound is easily hydrolyzed in alkaline solutions.[3][4]- High Temperature: Elevated temperatures accelerate the degradation process.[3][4]- Oxidative Stress: The presence of oxidizing agents can lead to degradation.[5][6]- Photolytic Degradation: Exposure to light can cause degradation.[5][6][7] | - Maintain the pH of the solution in the acidic range, where this compound is more stable.[3][4] The injection formulation has a pH between 3.5 and 6.0.[1]- Store solutions at controlled room temperature and protect from freezing.[1]- Protect solutions from light.[8]- Avoid the use of excipients that are known to be reactive or create an alkaline environment. |
| Inconsistent Analytical Results in Stability Studies | - Inadequate chromatographic separation of this compound from its degradation products.- Use of a non-stability-indicating analytical method. | - Develop and validate a stability-indicating HPLC method that can resolve this compound from its primary degradation products, guaifenesin and its isomer.[3][4][7]- Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) should be performed to ensure the method's specificity.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: The primary degradation products of this compound in aqueous solutions, particularly under alkaline conditions, are its hydrolysis product, guaifenesin, and an isomer of this compound, 3-(2-methoxyphenoxy)-propanediol 2-carbamate.[3][4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is significantly more stable in acidic media and undergoes rapid hydrolysis in alkaline solutions.[3][4] The degradation in alkaline conditions follows pseudo-first-order kinetics.[3][4]
Q3: What is the recommended storage condition for this compound aqueous solutions?
A3: this compound solutions should be stored at a controlled room temperature and protected from light and freezing.[1][8] For diluted solutions (e.g., 4 mg/mL in sterile water for injection, 5% dextrose, or 0.9% sodium chloride), they are stable for up to six days at room temperature.[2]
Q4: Can I refrigerate this compound solutions?
A4: Refrigeration of this compound solutions, especially at concentrations of 15.4 mg/mL and greater, may result in precipitation and is not recommended.[1]
Q5: Is a stability-indicating analytical method necessary for this compound?
A5: Yes, a validated stability-indicating method, typically a reversed-phase HPLC method, is crucial to separate and quantify this compound in the presence of its degradation products and any other impurities.[5][9] This ensures accurate assessment of the drug's stability.
Quantitative Stability Data
The following table summarizes the key stability findings for this compound under various conditions.
| Parameter | Condition | Observation | Reference |
| pH | Acidic Media | Relatively stable. | [3][4] |
| Alkaline Media (pH 8.0-10.0) | Easily hydrolyzed. | [3][4] | |
| Temperature | 70-80 °C (in pH 8.0-10.0 buffer) | Accelerated hydrolysis. | [3][4] |
| Diluent Compatibility | 4 mg/mL in sterile water for injection, 5% dextrose, or 0.9% sodium chloride injection | Stable for 6 days at room temperature. | [2] |
| >15.4 mg/mL in various diluents | Refrigeration may cause precipitation. | [1] | |
| Forced Degradation | Acid, base, water, thermal (solid and solution), and photochemical degradation | Degrades to a principal product with a relative retention time of 0.88. | [7] |
| Photolytic, thermal, and oxidative stress | Significant degradation observed. | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol outlines a reversed-phase HPLC method for the simultaneous determination of this compound and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M orthophosphoric acid, pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A mobile phase consisting of methanol-water-tetrahydrofuran (25:65:10, v/v/v) has also been reported.
-
Column Temperature: Ambient or controlled at 25°C.[5]
-
Procedure:
-
Prepare standard solutions of this compound and, if available, its degradation products in a suitable diluent.
-
Prepare sample solutions from the stability study at appropriate time points.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak areas for this compound and its degradation products.
-
Calculate the concentration of this compound and its degradation products in the samples by comparing their peak areas with those of the standards.
-
Protocol 2: Forced Degradation Study
This protocol describes the conditions for conducting forced degradation studies to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Degradation of this compound in aqueous solution.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. This compound | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound degradation in aqueous solution - Lookchem [lookchem.com]
- 5. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of this compound and Its Impurities in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [sitem.herts.ac.uk]
- 9. thepharmajournal.com [thepharmajournal.com]
Reducing inter-subject variability in methocarbamol pharmacokinetic studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in methocarbamol pharmacokinetic (PK) studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that can be encountered during this compound pharmacokinetic experiments, presented in a question-and-answer format.
I. High Inter-Subject Variability in Pharmacokinetic Parameters
Question: We are observing significant inter-subject variability in this compound Cmax and AUC values in our healthy volunteer study. What are the potential causes and how can we mitigate this?
Answer:
High inter-subject variability in this compound pharmacokinetics can stem from a variety of intrinsic and extrinsic factors. Key areas to investigate include:
-
Genetic Factors: While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism have not been definitively identified in the literature, metabolism is known to occur via dealkylation and hydroxylation[1][2]. Genetic polymorphisms in the metabolizing enzymes can lead to different metabolic rates among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers[3].
-
Troubleshooting:
-
Genotyping: If high variability is consistently observed, consider collecting DNA samples for pharmacogenetic analysis. Once the specific CYP enzymes are identified through in vitro studies, subjects can be genotyped for common polymorphisms in those enzymes.
-
Phenotyping: A phenotyping study using a known probe substrate for a suspected CYP enzyme can help classify subjects based on metabolic activity.
-
-
-
Physiological Factors:
-
Renal and Hepatic Function: Impairment in renal or hepatic function can significantly decrease the clearance of this compound and its metabolites[1]. Even subclinical variations in organ function can contribute to variability.
-
Troubleshooting: Ensure comprehensive screening of subjects for normal renal and hepatic function. Standard laboratory tests (e.g., serum creatinine, eGFR, ALT, AST, bilirubin) should be within the normal range.
-
-
Age: The elderly may exhibit altered drug metabolism and renal function, potentially leading to increased exposure and variability.
-
Troubleshooting: If your study includes a wide age range, consider age-stratified analysis to identify age-related effects on this compound pharmacokinetics.
-
-
-
Environmental and Lifestyle Factors:
-
Diet: The composition of meals can influence drug absorption. For instance, high-fat meals can delay gastric emptying and alter the absorption profile of some drugs. While specific studies on this compound are limited, a product monograph for a combination product containing this compound and ibuprofen suggests that food can decrease the rate but not the extent of absorption.
-
Troubleshooting: Standardize the diet of study participants, particularly the meal preceding drug administration. For fasting studies, ensure strict adherence to the fasting period (typically 10-12 hours)[4].
-
-
Co-medications: this compound is a central nervous system (CNS) depressant, and its sedative effects can be potentiated by other CNS depressants like alcohol, benzodiazepines, and opioids[4][5][6]. While these are primarily pharmacodynamic interactions, some co-medications could potentially inhibit or induce the enzymes responsible for this compound metabolism.
-
Troubleshooting: Obtain a thorough medication history from all subjects, including over-the-counter drugs and herbal supplements. Exclude subjects taking medications known to be strong inhibitors or inducers of major drug-metabolizing enzymes.
-
-
II. Atypical Absorption Profiles
Question: Some subjects in our study show delayed Tmax or multiple peaks in their plasma concentration-time profiles for this compound. What could be the cause?
Answer:
Atypical absorption profiles can be attributed to several factors related to the drug formulation, gastrointestinal physiology, and food effects.
-
Gastric Emptying: The rate of gastric emptying can be highly variable among individuals and can be influenced by food, posture, and stress. Delayed gastric emptying will result in a delayed Tmax.
-
Troubleshooting: Standardize pre-dose conditions as much as possible. Administer the drug with a standard volume of water to subjects in a consistent posture (e.g., sitting upright).
-
-
Food Effects: As mentioned, food can delay gastric emptying. A high-fat meal, in particular, can significantly slow the transit of the drug from the stomach to the small intestine, where most absorption occurs[7].
-
Troubleshooting: If a food effect study is not the primary objective, conduct the study under fasting conditions to minimize this source of variability. If a food effect is being investigated, standardize the meal composition and timing of administration relative to the meal.
-
-
Enterohepatic Recirculation: While not definitively documented for this compound, some drugs are excreted in the bile and then reabsorbed in the small intestine, leading to secondary peaks in the plasma concentration profile.
-
Troubleshooting: This is an inherent property of the drug and cannot be easily controlled. Dense sampling schedules in the initial hours after dosing can help to accurately characterize the absorption phase and identify multiple peaks.
-
III. Identifying the Metabolic Pathway of this compound
Question: We want to investigate the role of genetic polymorphisms in this compound metabolism, but the specific CYP enzymes are not well-documented. How can we identify the responsible enzymes?
Answer:
Identifying the specific enzymes involved in a drug's metabolism is a crucial step in understanding pharmacokinetic variability. An in vitro approach using human liver microsomes and recombinant CYP enzymes is the standard method.
-
Experimental Approach:
-
Metabolic Stability in Human Liver Microsomes (HLMs): Incubate this compound with pooled HLMs in the presence of NADPH to confirm its metabolism.
-
Reaction Phenotyping with Recombinant CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) to identify which enzymes are capable of metabolizing the drug.
-
Inhibition Studies in HLMs: Incubate this compound with HLMs in the presence of specific chemical inhibitors for each major CYP isoenzyme. A significant reduction in this compound metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme.
-
-
Workflow for CYP Phenotyping:
Caption: A general workflow for identifying the cytochrome P450 enzymes responsible for this compound metabolism.
Data Presentation
The following tables summarize pharmacokinetic parameters of this compound from bioequivalence studies conducted in healthy adult volunteers under fasting conditions.
Table 1: Pharmacokinetic Parameters of this compound (1500 mg Oral Dose) in Healthy Volunteers
| Study | Formulation | N | Cmax (µg/mL) (Arithmetic Mean ± SD) | AUC0-t (h·µg/mL) (Arithmetic Mean ± SD) | Tmax (h) (Median) |
| Schlegelmilch et al. (2009)[8] | Test (2 x 750 mg) | 32 | 23.71 (Geometric Mean) | 58.43 (Geometric Mean for AUC0-∞) | - |
| Reference (2 x 750 mg) | 32 | 23.32 (Geometric Mean) | 58.21 (Geometric Mean for AUC0-∞) | - | |
| Gil-Abertura et al. (2025)[3][4][6][9] | Test (1 x 1500 mg) | 32 | 32.39 ± 9.48 | 89.72 ± 20.17 | 1.00 |
| Reference (3 x 500 mg) | 32 | 31.72 ± 10.15 | 90.25 ± 21.03 | 1.00 |
Table 2: Bioequivalence Analysis from Gil-Abertura et al. (2025)
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 101.68 | 91.67% - 112.47% |
| AUC0-t | 97.80 | 92.34% - 103.47% |
Experimental Protocols
Protocol 1: Sample Collection for a this compound Pharmacokinetic Study
This protocol outlines the blood sample collection for a single-dose, two-way crossover bioequivalence study in healthy volunteers.
-
Subject Preparation:
-
Subjects fast for at least 10 hours overnight prior to drug administration.
-
A pre-dose blood sample (time 0) is collected.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 1500 mg) with a standardized volume of water (e.g., 240 mL).
-
-
Blood Sampling:
-
Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., EDTA K2) at the following time points post-dose: 0.1, 0.2, 0.3, 0.45, 1, 1.15, 1.3, 1.45, 2, 2.2, 2.4, 3, 3.3, 4, 5, 6, 8, 10, and 12 hours[10].
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials.
-
Store the plasma samples at -70°C or colder until analysis.
Caption: A streamlined workflow for blood sample collection and plasma processing in a this compound PK study.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general method for the analysis of this compound in plasma, based on published literature[1][11].
-
Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Human plasma (blank)
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a small volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank human plasma with known concentrations of this compound.
-
Analyze the calibration standards, quality control samples, and unknown samples.
-
Quantify the concentration of this compound in the unknown samples using the calibration curve.
Caption: General workflow for the quantification of this compound in plasma using LC-MS/MS.
-
References
- 1. drugs.com [drugs.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytochrome P450 enzyme system: genetic polymorphisms and impact on clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound interactions to avoid [singlecare.com]
- 5. dl.astm.org [dl.astm.org]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. This compound | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fine-tuning the mobile phase for optimal separation of methocarbamol enantiomers.
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of methocarbamol enantiomers, with a focus on fine-tuning the mobile phase for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
The primary challenge lies in the fact that enantiomers, including those of this compound, are stereoisomers that are non-superimposable mirror images of each other.[1] They possess identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral environment, such as a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2] The goal is to create transient diastereomeric complexes between the enantiomers and a chiral selector, which have different stability and energy levels, allowing for differential retention and separation.[1][2]
Q2: What types of chiral stationary phases (CSPs) are commonly used for this compound separation?
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are among the most popular and versatile for a wide range of chiral separations.[1][3] For instance, a Chiralcel OD column, which is a cellulose-based CSP, has been successfully used for the chiral separation of this compound.[4] These types of columns often provide excellent enantioselectivity due to a combination of interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Q3: What are the typical components of a mobile phase for separating this compound enantiomers?
A typical mobile phase for normal-phase chiral separation of this compound consists of a non-polar solvent, an alcohol modifier, and sometimes a small amount of an acidic or basic additive. A common combination is a mixture of hexane and an alcohol like ethanol or isopropanol.[4] For example, a mobile phase of ethanol-hexane (30:70, v/v) has been effectively used.[4] Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be incorporated to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[5][6]
Troubleshooting Guide
Problem: Poor or no resolution between this compound enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | The ratio of the non-polar solvent to the alcohol modifier is critical. A higher percentage of alcohol generally reduces retention time but may decrease resolution. Systematically vary the alcohol percentage (e.g., in 5% increments) to find the optimal balance between retention and selectivity. |
| Incorrect Alcohol Modifier | The choice of alcohol can significantly impact selectivity.[7] If ethanol is not providing adequate separation, try isopropanol (IPA). IPA is less polar and may offer different interactions with the analyte and CSP, leading to improved resolution.[7] |
| Secondary Silanol Interactions | Residual silanol groups on the silica support of the CSP can cause peak tailing and poor resolution.[5] Add a small concentration (0.1% v/v) of an acidic additive like trifluoroacetic acid (TFA) or a basic additive like diethylamine (DEA) to the mobile phase. This can mask the silanol groups and improve peak symmetry.[5][6] |
| Unsuitable Column Temperature | Temperature can alter chiral recognition and selectivity.[8] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, although this may increase analysis time and backpressure.[8] |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Strong Analyte-Stationary Phase Interactions | As mentioned above, undesirable interactions with active sites (like silanols) on the stationary phase are a common cause. The use of mobile phase additives (0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) is the most effective solution.[5][6] |
| Column Overload | Injecting too much sample can lead to broadened, asymmetric peaks. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may be damaged. Flush the column with a strong solvent (as recommended by the manufacturer). If the problem persists, the column may need to be replaced. |
Experimental Protocols & Data
Detailed HPLC Protocol for this compound Enantiomer Separation
This protocol is a representative method for achieving chiral separation of this compound enantiomers.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Stationary Phase : Chiralcel OD column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase : A mixture of Hexane and Ethanol. The ratio is a critical parameter to optimize. Start with a ratio of 70:30 (v/v) Hexane:Ethanol.[4]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient (approximately 25°C). Consider temperature control for improved reproducibility.
-
Detection : UV detector set at 272 nm.[4]
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data on Mobile Phase Optimization
The following table summarizes the expected impact of mobile phase modifications on key chromatographic parameters during the separation of this compound enantiomers.
| Mobile Phase Variable | Change | Effect on Retention Time (k) | Effect on Selectivity (α) | Effect on Resolution (Rs) | Rationale |
| Alcohol Modifier % | Increase (e.g., Hexane:EtOH from 80:20 to 70:30) | Decrease | May Decrease | May Decrease | The stronger eluting power of the alcohol reduces overall interaction time with the CSP. |
| Alcohol Modifier Type | Switch from Ethanol to Isopropanol (IPA) | Increase | May Increase or Decrease | May Improve | IPA is a weaker solvent than ethanol and can alter the specific hydrogen bonding interactions required for chiral recognition.[7] |
| Acidic Additive (TFA) | Add 0.1% | Minor Change | May Increase | Often Improves | Suppresses ionization of acidic silanol groups on the CSP, reducing peak tailing and improving peak shape, which enhances resolution.[5] |
| Basic Additive (DEA) | Add 0.1% | Minor Change | May Increase | Often Improves | Interacts with acidic sites on the CSP and can improve the peak shape for neutral or basic analytes, leading to better resolution.[6] |
Note: The effects are typical but can vary depending on the specific CSP and analyte.
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for developing and optimizing a chiral separation method.
Caption: Workflow for chiral HPLC method development.
Mobile Phase Optimization Logic
This diagram illustrates the logical decisions involved in fine-tuning the mobile phase to resolve common separation issues.
Caption: Decision tree for mobile phase optimization.
References
Mitigating interference from co-administered drugs in methocarbamol assays.
Welcome to the Technical Support Center for methocarbamol assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding interference from co-administered drugs in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common drugs that interfere with this compound assays?
A1: Co-administered drugs, particularly those with similar chemical properties or that are metabolized through the same pathways, can interfere with this compound assays. The most frequently encountered interfering drugs include:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Diclofenac, and Aspirin are often formulated in combination with this compound and can cause spectral overlap in UV-based detection methods.
-
Analgesics: Paracetamol (Acetaminophen) is a common co-administered analgesic that can interfere with chromatographic and spectrophotometric assays.
-
Central Nervous System (CNS) Depressants: Drugs such as benzodiazepines and opioids can also pose a risk of interference, particularly in less specific assay methods.[1][2]
-
Related Substances: Guaifenesin, the parent compound of this compound, and its metabolites can also interfere with the accurate quantification of this compound.[3]
Q2: How can I minimize interference from co-administered drugs in my this compound HPLC assay?
A2: Several strategies can be employed to mitigate interference in HPLC assays:
-
Chromatographic Separation: Optimize the mobile phase composition, pH, and column chemistry to achieve baseline separation of this compound from interfering compounds. Gradient elution can be particularly effective in resolving complex mixtures.
-
Wavelength Selection: Choose a detection wavelength where the absorbance of this compound is maximal and the absorbance of the interfering drug is minimal.
-
Sample Preparation: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to selectively isolate this compound from the sample matrix and potential interferences.[4]
-
Use of a Diode Array Detector (DAD): A DAD allows for the acquisition of the entire UV-Vis spectrum of the eluting peaks, enabling the assessment of peak purity and the identification of co-eluting interferences.
Q3: What are the best practices for sample preparation to remove interferences before analysis?
A3: Effective sample preparation is critical for minimizing matrix effects and interference from co-administered drugs. Recommended techniques include:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples, often using acetonitrile or methanol. While effective for protein removal, it may not remove all small molecule interferences.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, this compound can be selectively extracted.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. By choosing a sorbent that has a high affinity for this compound and a low affinity for interfering compounds, a clean extract can be obtained.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., residual silanols) can cause peak tailing, especially for basic compounds.[5][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or an interfering compound, it can lead to inconsistent ionization and poor peak shape.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance over time.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves.
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase to ensure consistent ionization of the analyte.
-
Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.
-
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Column Washing/Regeneration: If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If performance does not improve, the column may need to be replaced.
Issue 2: Inaccurate Quantification due to Co-eluting Peaks
Possible Causes:
-
Insufficient Chromatographic Resolution: The HPLC method is not adequately separating this compound from an interfering co-administered drug.
-
Spectral Overlap: In UV detection, the interfering compound has significant absorbance at the wavelength used for this compound quantification.
Troubleshooting Steps:
-
Method Optimization:
-
Mobile Phase Gradient: If using isocratic elution, switch to a gradient method to improve separation.
-
Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact resolution.
-
-
Diode Array Detection (DAD) for Peak Purity Analysis: Use a DAD to assess the spectral homogeneity across the this compound peak. A non-homogeneous peak indicates the presence of a co-eluting impurity.
-
Alternative Detection Methods: If UV-based detection is not selective enough, consider using mass spectrometry (LC-MS/MS) for its higher specificity and sensitivity.
Experimental Protocols
Protocol 1: HPLC-UV Method for Simultaneous Determination of this compound and Paracetamol
This protocol is adapted from a validated method for the simultaneous analysis of this compound and paracetamol in pharmaceutical formulations.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single tablet's dose and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the active ingredients.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Quantification is performed by comparing the peak area of this compound in the sample to that of a standard solution of known concentration.
Protocol 2: HPLC-UV Method for Simultaneous Determination of this compound and Ibuprofen
This protocol is based on a method developed for the analysis of this compound and ibuprofen in binary mixtures.
| Parameter | Condition |
| Column | C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol : 0.05 M Phosphate Buffer (pH 6.5) (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 224 nm, Emission: 295 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation (for Spiked Human Plasma):
-
To 1 mL of human plasma, add a known amount of this compound and ibuprofen standard solutions.
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of this compound versus its concentration in the spiked plasma samples. Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables summarize the validation parameters for HPLC methods developed for the simultaneous determination of this compound and commonly co-administered drugs. These methods have been shown to be selective and accurate in the presence of these potential interferents.
Table 1: HPLC Method Validation for this compound and Paracetamol
| Parameter | This compound | Paracetamol |
| Linearity Range (µg/mL) | 20 - 160 | 16.25 - 130 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Table 2: HPLC Method Validation for this compound and Ibuprofen
| Parameter | This compound | Ibuprofen |
| Linearity Range (µg/mL) | 0.4 - 5.0 | 0.2 - 4.8 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.5% | < 1.8% |
Table 3: HPLC Method Validation for this compound and Diclofenac Potassium
| Parameter | This compound | Diclofenac Potassium |
| Linearity Range (µg/mL) | 5 - 25 | 2.5 - 12.5 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 99.5 - 100.5% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% | < 1.2% |
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow for Mitigating Interference
Caption: Workflow for mitigating drug interference.
Logical Relationship of Interference Mitigation Strategies
Caption: Strategies to mitigate drug interference.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Methocarbamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of methocarbamol. The information presented is collated from various scientific publications to assist in the selection and implementation of a suitable analytical method for quality control and stability studies. All methodologies discussed have been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Validated HPLC Methods
The following tables summarize the key parameters of different stability-indicating HPLC methods developed for the quantification of this compound and its impurities.
Table 1: Chromatographic Conditions
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Method 1 (Gradient) | XBridge C18 (250 mm x 4.6 mm, 5 µm) | Solvent A: 0.01 M Sodium Dihydrogen Phosphate (pH 7.0) and Methanol (95:05 v/v)Solvent B: Methanol and Milli-Q Water (90:10 v/v) | 0.8 | 225 | [1][5] |
| Method 2 (Isocratic) | C18 (Dimensions not specified) | Methanol, Water, and Tetrahydrofuran (25:65:10 v/v/v) | 0.9 | 274 | [6] |
| Method 3 (Isocratic) | ODS (Octadecylsilane) | 0.05 M KH2PO4 buffer and Acetonitrile (72.5:27.5 v/v, pH 6) | 1.0 | 225 | [7] |
| Method 4 (Isocratic) | Phenomenex C18 (100 mm x 4.6 mm, 3.5 µm) | Phosphate buffer (pH 4.5) and Methanol (70:30 v/v) | 1.0 | 274 | [8] |
| Method 5 (Isocratic) | BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Phosphate buffer and Methanol (30:70 v/v, pH 4.5) | 1.0 | 281 | [9] |
| Method 6 (Isocratic) | BDS HYPERSIL C18 (250 x 4.6 mm, 5 µ) | Methanol and Water (60:40 v/v) | 1.4 | 278 | [10] |
Table 2: Validation Parameters
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Method 1 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Specified | Specified | [1][5] |
| Method 2 | 159.0 - 793.2 | Within acceptable range | Within acceptable range | Not specified | Not specified | [6] |
| Method 3 | 4 - 25 (this compound)0.6 - 8 (Guaifenesin) | Good | Good | Not specified | Not specified | [7] |
| Method 4 | 50 - 150 | Satisfied | < 0.1 (System) | Specified | Specified | [8] |
| Method 5 | 18 - 54 (this compound)3 - 9 (Diclofenac Sodium) | Not explicitly stated | Not explicitly stated | Not specified | Not specified | [9] |
| Method 6 | 20 - 160 | Validated | Validated | Not specified | Not specified | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following sections outline typical protocols for validation and forced degradation studies.
Validation of the Analytical Method
The developed HPLC methods were validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
-
Specificity: The ability of the method to measure the analyte in the presence of its impurities, degradation products, and excipients is determined. This is often demonstrated by the resolution between the this compound peak and other peaks in the chromatogram.[2]
-
Linearity: A series of solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations to establish a linear relationship.[2]
-
Accuracy: The accuracy is assessed by determining the recovery of a known amount of this compound spiked into a placebo mixture. The percentage of recovery is then calculated.[2]
-
Precision: The precision of the method is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. This is typically expressed as the relative standard deviation (%RSD) of a series of measurements.[2]
-
Robustness: The robustness of the method is determined by making small, deliberate variations in method parameters such as the flow rate, mobile phase composition, and column temperature, and observing the effect on the results.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.[1]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[11] this compound is subjected to various stress conditions to induce degradation.[8]
-
Acid Degradation: this compound solution is treated with an acid (e.g., 0.1 N HCl) and heated.
-
Base Degradation: this compound solution is treated with a base (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: this compound, in solid form or in solution, is exposed to high temperatures.
-
Photolytic Degradation: this compound, in solid form or in solution, is exposed to UV light.
The stressed samples are then analyzed by the developed HPLC method to separate the drug from its degradation products.[8] The results from these studies help in identifying the potential degradation pathways of the drug.[11]
Visualization of the Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method.
Caption: Workflow for HPLC Method Validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of this compound and Its Impurities in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability-indicating high-performance liquid chromatographic method for the determination of this compound in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated stability indicating RP-HPLC method for determination of paracetamol, this compound and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
A Head-to-Head Comparison: HPLC and LC-MS/MS for the Quantification of Methocarbamol
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) like methocarbamol, a centrally acting skeletal muscle relaxant, is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides a comprehensive cross-validation comparison of these two methods for the quantification of this compound, offering researchers, scientists, and drug development professionals with the insights needed to select the most appropriate technique for their specific analytical challenges.
Principle of Operation: A Fundamental Divergence
The primary difference between HPLC and LC-MS/MS lies in their detection mechanisms.[1][2] HPLC separates compounds in a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.[1][2] Following separation, the concentration of the target analyte is measured by a detector, commonly a UV-Vis detector, which measures the absorbance of light by the molecule at a specific wavelength.[3][4]
LC-MS/MS, on the other hand, couples the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry.[1] After the chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of the target molecule (in this case, this compound). This ion is then fragmented, and a second mass analyzer (MS2) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity.[5][6]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound quantification using HPLC-UV and LC-MS/MS.
Quantitative Performance: A Tale of Two Sensitivities
The choice between HPLC-UV and LC-MS/MS for this compound analysis often hinges on the required sensitivity and the complexity of the sample matrix. LC-MS/MS consistently demonstrates superior sensitivity, enabling the detection and quantification of this compound at much lower concentrations than HPLC-UV.[7][8]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 50 µg/mL[3] / 20 - 160 µg/mL[4] / 50 - 150 µg/mL[9] | 150 - 12,000 ng/mL[10] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[3] | 150 ng/mL[10] |
| Precision (%RSD) | Interday: 4.4 - 7.2%[3] | Intraday & Interday: <10.9%[10] |
| Accuracy (%RE) | Interday: +0.4 to +5.5%[3] | Within 85-115% of nominal values (typical requirement)[11][12] |
| Recovery | 77 - 84%[3] | Not explicitly stated for this compound, but typically high with appropriate extraction[11] |
As the table illustrates, LC-MS/MS methods offer significantly lower limits of detection and quantification, making them the preferred choice for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.[8]
Experimental Protocols
HPLC-UV Method for this compound in Human Plasma[3]
-
Chromatographic System:
-
Columns: Spherisorb CN and Chancel OD columns coupled in series.
-
Mobile Phase: Ethanol - Hexane (30:70, v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 272 nm.
-
-
Sample Preparation:
-
Liquid-liquid extraction with ethyl ether.
-
Stability-Indicating HPLC Method for this compound in Pharmaceutical Oral Suspension[13]
-
Chromatographic System:
-
Column: XBridge C18, 5 µm, 250 mm × 4.6 mm.
-
Mobile Phase A: 0.01 M sodium dihydrogen phosphate (pH 7.0) and methanol (95:05 v/v).
-
Mobile Phase B: Methanol and Milli-Q water (90:10 v/v).
-
Gradient Program: A gradient program is utilized.
-
Diluent: Water and methanol (80:20 v/v).
-
LC-MS/MS Method for this compound in Human Plasma[10]
-
Chromatographic System:
-
Separation: Isocratic separation.
-
Run Time: 3.0 min.
-
-
Sample Preparation:
-
Protein precipitation.
-
-
Mass Spectrometry:
-
Tandem mass spectrometric detection.
-
Selectivity and Matrix Effects
A significant advantage of LC-MS/MS is its superior selectivity.[1] The use of MRM allows for the specific detection of this compound even in the presence of co-eluting compounds or complex biological matrices, which can interfere with UV detection in HPLC.[7] For the analysis of this compound in biological matrices like plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[8]
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for this compound analysis is ultimately dictated by the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for the routine analysis of this compound in pharmaceutical formulations where high sensitivity is not a primary concern.[8] Its simplicity and lower operational costs make it an attractive option for quality control laboratories.
-
LC-MS/MS is the undisputed champion when it comes to sensitivity and selectivity.[8] It is the preferred method for bioanalytical studies, such as pharmacokinetics, where trace-level quantification in complex biological matrices is required. The higher initial investment and operational complexity are justified by the superior data quality.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Comparative Analysis of Methocarbamol and Carisoprodol for Musculoskeletal Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two centrally acting skeletal muscle relaxants, methocarbamol and carisoprodol. The focus is on their pharmacological profiles, supported by experimental data, to inform research and development in the field of musculoskeletal therapeutics.
Introduction
This compound and carisoprodol are both established centrally-acting skeletal muscle relaxants prescribed for the short-term relief of acute, painful musculoskeletal conditions.[1][2] While both serve a similar therapeutic purpose, their distinct pharmacological properties, particularly concerning mechanism of action, metabolism, and safety profiles, warrant a detailed comparative analysis for the scientific community.[3] this compound, approved by the FDA in 1957, and carisoprodol, approved in 1959, function primarily through central nervous system (CNS) depression rather than direct action on skeletal muscles.[1][3][4] However, key differences in their metabolic pathways and abuse potential are critical considerations in a research and clinical context.
Mechanism of Action
The primary distinction between the two agents lies in their interaction with CNS pathways and their metabolic fate.
This compound: The exact mechanism of action for this compound is not fully established.[4] It is understood to cause skeletal muscle relaxation through a general depression of the central nervous system.[5] The leading hypothesis suggests that it inhibits polysynaptic reflex activity in the spinal cord and potentially at the supraspinal level.[6] Importantly, this compound does not directly affect the muscle fiber, the motor endplate, or the peripheral nerve.[5] Its therapeutic effects are likely a consequence of this central sedative action.[4]
Carisoprodol: Carisoprodol also acts as a CNS depressant.[7] Its mechanism is complex and involves both the parent drug and its primary active metabolite, meprobamate.[7][8] Carisoprodol itself has been shown to modulate and directly gate γ-aminobutyric acid type A (GABA-A) receptors in a manner similar to barbiturates.[8][9] This action enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons, thus reducing neuronal excitability.[7] Furthermore, carisoprodol is extensively metabolized by the liver enzyme CYP2C19 to meprobamate, a compound with known sedative and anxiolytic properties that contributes significantly to carisoprodol's overall therapeutic effect and its potential for abuse.[2][7][10]
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of this compound and carisoprodol differ significantly, particularly in their metabolism and elimination half-lives, which has direct implications for dosing and potential for accumulation.
Data Presentation: Pharmacokinetic Parameters
| Parameter | This compound | Carisoprodol |
| Onset of Action | ~30 minutes[1] | ~30-60 minutes[7][10] |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours[1] | ~1.5 - 1.7 hours[10] |
| Elimination Half-life (t½) | 1 to 2 hours[1] | ~2 hours (Parent Drug)[2] |
| ~10 hours (Meprobamate Metabolite)[2] | ||
| Metabolism | Hepatic; via dealkylation, hydroxylation, and conjugation.[1] | Hepatic; primarily by CYP2C19 to meprobamate.[8][10] |
| Protein Binding | 46% to 50%[1] | ~60%[11] |
| Excretion | Primarily renal[5] | Primarily renal[2][11] |
Note: The long half-life of meprobamate, the active metabolite of carisoprodol, is a critical factor in its pharmacological profile and abuse potential.
Comparative Efficacy and Safety
While both drugs are considered effective for acute musculoskeletal pain, direct comparative efficacy data is limited.[12] A systematic review noted that while there is fair evidence for the effectiveness of carisoprodol compared to placebo, data for this compound is more limited or inconsistent.[12] However, the safety profiles present a clearer distinction.
Data Presentation: Comparative Safety and Side Effect Profile
| Feature | This compound | Carisoprodol |
| Common Side Effects | Drowsiness, dizziness, headache, lightheadedness, blurred vision, nausea.[4][13] | Drowsiness (up to 17% of patients), dizziness, headache.[2][13] |
| Abuse Potential | Low; not a controlled substance.[4][14] | High; Schedule IV controlled substance.[2][15] |
| Dependence/Withdrawal | Not typically associated with dependence or withdrawal.[15] | Can lead to physical dependence and withdrawal symptoms upon abrupt cessation.[8][16] |
| Metabolite Concerns | None significant. | Metabolized to meprobamate, a known substance of abuse with sedative properties.[2][3] |
| Overdose Risk | Isolated overdose is rare and less likely to be life-threatening.[1] | Overdose can be dangerous, especially in combination with other CNS depressants like alcohol or opioids.[16] |
Experimental Protocols
To assess the comparative efficacy and psychomotor effects of skeletal muscle relaxants, a randomized, double-blind, placebo-controlled, crossover study design is often employed.
Protocol: Clinical Trial for Efficacy and Sedation
-
Study Population: Healthy adult volunteers with no history of substance abuse or contraindications to the study medications.
-
Design: A randomized, double-blind, placebo-controlled, crossover trial. Each participant receives a single dose of this compound (e.g., 750 mg), carisoprodol (e.g., 350 mg), and a placebo on separate occasions, with a washout period of at least 7 days between sessions.
-
Primary Outcome Measures:
-
Efficacy (in a pain model): Pain relief measured using a Visual Analog Scale (VAS) at baseline and regular intervals post-dosing in an induced pain model (e.g., cold pressor test).
-
Sedation: Subjective sedation measured using the Stanford Sleepiness Scale (SSS) and objective psychomotor performance assessed via the Digit Symbol Substitution Test (DSST).
-
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours) post-dose. Plasma concentrations of the parent drug and its major metabolites (e.g., meprobamate for carisoprodol) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Efficacy and sedation scores are compared between treatment groups using mixed-effects models for repeated measures.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.
-
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is performed to correlate drug/metabolite concentrations with observed effects.
-
Mandatory Visualizations
Signaling Pathways and Metabolism
Caption: Metabolic pathway and mechanism of action for carisoprodol.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Robaxin vs Soma | Power [withpower.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Carisoprodol? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. Carisoprodol - Wikipedia [en.wikipedia.org]
- 12. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Robaxin vs. Soma: Differences, similarities, and which is better for you [singlecare.com]
- 14. ikonrecoverycenters.org [ikonrecoverycenters.org]
- 15. This compound vs. Soma for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
In-vitro dissolution testing and comparison of different methocarbamol tablet formulations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro dissolution performance of different methocarbamol tablet formulations. The data and protocols presented herein are synthesized from established pharmacopeial methods and scientific literature to offer a comprehensive resource for formulation development and quality control.
Comparative Dissolution Data
The dissolution behavior of a tablet formulation is a critical indicator of its potential in-vivo performance. The following table summarizes the comparative in-vitro dissolution profiles of three representative this compound 750 mg tablet formulations: a brand name product, a standard generic equivalent, and a generic formulation enhanced with a superdisintegrant.
| Time (minutes) | Brand Name (% Dissolved) | Generic A (% Dissolved) | Generic B (with Superdisintegrant) (% Dissolved) |
| 5 | 48 | 45 | 65 |
| 10 | 75 | 72 | 92 |
| 15 | 88 | 85 | 98 |
| 30 | 96 | 94 | 101 |
| 45 | 99 | 98 | 102 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on typical dissolution profiles for such formulations.
Experimental Protocol: In-Vitro Dissolution Testing
This section details the methodology for conducting in-vitro dissolution testing of this compound tablets, adhering to United States Pharmacopeia (USP) guidelines.[1][2]
1. Materials and Reagents:
-
This compound tablets (Test and Reference formulations)
-
Deionized water
-
Potassium phosphate monobasic
-
Sodium hydroxide
-
Hydrochloric acid
-
This compound Reference Standard (USP)
2. Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath with heater and circulator
-
Dissolution vessels (900 mL capacity)
-
Syringes and cannula filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
3. Dissolution Media Preparation:
-
0.1N HCl (pH 1.2): Dilute 8.3 mL of concentrated HCl to 1000 mL with deionized water.
-
pH 4.5 Acetate Buffer: Prepare a solution of sodium acetate and acetic acid, adjusting the pH to 4.5.
-
pH 6.8 Phosphate Buffer: Dissolve potassium phosphate monobasic and sodium hydroxide in deionized water, adjusting the pH to 6.8.
-
Water: Deaerated deionized water can also be used as a dissolution medium.[1]
4. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture, for example, methanol and water.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
5. Dissolution Procedure:
-
Place 900 mL of the desired dissolution medium into each vessel of the dissolution apparatus.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.[1]
-
Place one this compound tablet into each vessel.
-
At specified time intervals (e.g., 5, 10, 15, 30, and 45 minutes), withdraw a sample from each vessel.
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Analyze the filtered samples by HPLC to determine the concentration of dissolved this compound.
6. Data Analysis:
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point for each formulation.
-
According to USP standards, not less than 75% (Q) of the labeled amount of this compound should dissolve in 45 minutes.[1][2]
Experimental Workflow
The following diagram illustrates the logical flow of the in-vitro dissolution testing process for this compound tablets.
Caption: Workflow for In-Vitro Dissolution Testing of this compound Tablets.
This comprehensive guide provides the necessary data, protocols, and visual workflows to assist researchers and professionals in the pharmaceutical industry with the in-vitro dissolution testing and comparison of different this compound tablet formulations. The inclusion of superdisintegrants can significantly enhance the dissolution rate, a key factor in the formulation of immediate-release dosage forms.
References
Comparative Efficacy of Methocarbamol and Other Skeletal Muscle Relaxants in Animal Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of methocarbamol with other commonly used skeletal muscle relaxants. The information presented is based on available data from animal model studies and is intended to support research and drug development efforts in the field of musculoskeletal therapeutics. While direct comparative in vivo studies are limited, this document synthesizes the existing evidence on mechanisms of action and findings from individual and comparative preclinical assessments.
Mechanisms of Action: A Comparative Overview
The primary skeletal muscle relaxants can be broadly categorized based on their principal mechanisms of action. This compound's mechanism, while not fully elucidated, is thought to involve general central nervous system (CNS) depression. Other agents have more specific receptor targets.
Table 1: Comparative Mechanisms of Action of Skeletal Muscle Relaxants
| Muscle Relaxant | Primary Mechanism of Action | Key Molecular Targets |
| This compound | General CNS depression; potential inhibition of polysynaptic reflexes in the spinal cord.[1][2] A peripheral action through the blockade of muscular Nav1.4 sodium channels has also been identified.[3] | Primarily acts at the level of the central nervous system, with a specific molecular target not fully defined.[1][4] Also targets voltage-gated sodium channels (Nav1.4) in skeletal muscle.[3] |
| Cyclobenzaprine | Acts primarily at the brainstem to reduce tonic somatic motor activity.[5][6] It influences both gamma and alpha motor systems and has structural similarities to tricyclic antidepressants.[5][7] It is considered a 5-HT2 receptor antagonist, inhibiting descending serotonergic pathways.[8] | 5-HT2 receptors.[6][8] Also has antagonist activity at histamine H1, muscarinic, and adrenergic receptors.[6][7] |
| Tizanidine | Centrally acting alpha-2 adrenergic agonist.[9][10] It increases presynaptic inhibition of motor neurons, reducing the release of excitatory amino acids.[11][12] | Alpha-2 adrenergic receptors in the spinal cord.[9][11] |
| Carisoprodol | CNS depressant that interrupts neuronal communication in the reticular formation and spinal cord.[13][14] It is metabolized to meprobamate, which has sedative and anxiolytic properties.[13][15] Believed to act on GABA-A receptors.[13] | GABA-A receptors.[13] |
| Baclofen | Selective agonist for GABA-B receptors at the spinal cord level.[16][17] It hyperpolarizes neurons, leading to reduced release of excitatory neurotransmitters.[18][19] | GABA-B receptors (presynaptic and postsynaptic).[17][18] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and its comparators.
Comparative Efficacy Data
Direct comparative studies of this compound against other muscle relaxants in animal models are not widely available in the published literature. However, a study investigating the effects of this compound and the antimyotonic agent mexiletine on murine muscle spindle function provides valuable quantitative data.
Table 2: Comparative Efficacy of this compound and Mexiletine on Murine Muscle Spindle Resting Discharge[20][21]
| Compound | IC50 (µM) for Inhibition of Muscle Spindle Resting Discharge |
| This compound | ~300 |
| Mexiletine | ~6 |
IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the muscle spindle resting discharge by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Standardized animal models are crucial for the preclinical evaluation of skeletal muscle relaxants. Below are descriptions of common experimental methodologies.
Rotarod Test for Motor Coordination and Sedation
The rotarod test is widely used to assess motor coordination, balance, and the sedative effects of drugs in rodents.
-
Apparatus: A rotating rod, typically with adjustable speed. The rod is divided into lanes to allow for the simultaneous testing of multiple animals.
-
Procedure:
-
Training: Animals are trained to walk on the rotating rod at a constant or accelerating speed for a set duration.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or a comparator) or a vehicle control.
-
Testing: At various time points after drug administration, the animals are placed back on the rotarod. The latency to fall from the rod is recorded. A shorter latency to fall compared to the control group indicates impaired motor coordination, often interpreted as a muscle relaxant or sedative effect.
-
-
Experimental Workflow:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]
- 4. What is this compound? Uses, side effects, and FAQs [medicalnewstoday.com]
- 5. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 8. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 10. Articles [globalrx.com]
- 11. benchchem.com [benchchem.com]
- 12. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Carisoprodol? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 16. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. The effect of this compound and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a bioanalytical method for methocarbamol in accordance with FDA/ICH guidelines.
This guide provides a comprehensive overview of the validation of bioanalytical methods for the quantification of methocarbamol in biological matrices, in accordance with the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.
Regulatory Framework: FDA/ICH M10 Guidelines
The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and quality of data used in drug development and marketing approvals.[1][2][3] The ICH M10 guideline, adopted by the FDA, provides a harmonized framework for these validations.[4][5] The objective is to demonstrate that a specific analytical method is suitable for its intended purpose.[1][3]
A full validation is necessary when establishing a new bioanalytical method and encompasses the evaluation of several key performance characteristics.[1][6] These core parameters ensure the method is accurate, precise, and specific for the analyte of interest.
Key Validation Parameters as per ICH M10:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[7]
-
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Accuracy: The closeness of the determined concentration to the true nominal value.[7]
-
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[7]
-
Carry-over: The assessment of analyte carry-over from one sample to the next.
-
Dilution Linearity: The ability to obtain accurate and precise results when a sample with a concentration above the ULOQ is diluted.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including storage and sample processing.[7]
Experimental Workflow for Bioanalytical Method Validation
The process of validating a bioanalytical method follows a structured workflow, beginning with method development and culminating in the analysis of study samples. This ensures that the method is robust and reliable for its intended application.
Caption: Workflow for bioanalytical method validation per ICH M10 guidelines.
Comparison of Bioanalytical Methods for this compound
Several analytical techniques have been developed and validated for the quantification of this compound in bulk, pharmaceutical formulations, and biological fluids like human plasma.[8][9] The most common methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
| Parameter | RP-HPLC Method[10] | Spectrofluorometric Method[8] | UV Spectroscopy Method[11] |
| Principle | Chromatographic Separation | Native Fluorescence Measurement | UV Absorbance Measurement |
| Matrix | Injection Formulation | Spiked Human Plasma | Bulk and Tablet Formulation |
| Linearity Range | 50 - 150 µg/mL | 0.05 - 2.0 µg/mL | 10 - 50 µg/mL |
| Correlation (r²) | 0.9999 | 0.9999 (r) | 0.9997 |
| Accuracy (% Recovery) | Within acceptable limits | 99.42 ± 3.84 | 99.17 - 101.36 |
| Precision (%RSD) | 0.1 (System Precision) | Not explicitly stated | Within acceptable limits |
| Limit of Detection (LOD) | Not explicitly stated | 0.007 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.022 µg/mL | Not explicitly stated |
| Wavelength (λmax) | 274 nm | Ex: 277 nm, Em: 313 nm | 274 nm |
Experimental Protocols
Below is a representative experimental protocol for an RP-HPLC method, synthesized from published literature.[9][10]
Objective: To quantify this compound in a given sample using a stability-indicating RP-HPLC method.
Materials & Equipment:
-
This compound reference standard
-
HPLC grade methanol, water, and phosphate buffer
-
HPLC system with UV detector
-
C18 column (e.g., 100 x 4.6mm, 3.5µm)
-
Volumetric flasks, pipettes, and syringes
-
0.45µm membrane filters
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 4.5) and methanol in a 70:30 v/v ratio.[10]
-
Column: C18 column (100 x 4.6mm, 3.5µm).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 274 nm.[10]
-
Temperature: Ambient.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 50 to 150 µg/mL.[10]
-
Sample Preparation: For a tablet formulation, weigh and powder 20 tablets. Take a quantity of powder equivalent to 100 mg of this compound, dissolve in a 100 mL volumetric flask with mobile phase, sonicate for 30 minutes, and filter.[11] Dilute the filtrate to fall within the calibration range.
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Proposed Mechanism of Action of this compound
The precise mechanism of action for this compound is not fully understood, but it is known to be a centrally-acting skeletal muscle relaxant.[12][13][14] Its effects are believed to stem from general central nervous system (CNS) depression rather than a direct action on skeletal muscles.[13][14] Recent studies also suggest a potential peripheral action on muscle ion channels.[15][16]
Caption: Proposed dual mechanism of action for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. worldwide.com [worldwide.com]
- 8. researchgate.net [researchgate.net]
- 9. Green chromatographic approach to determine this compound, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]
Comparative metabolism of methocarbamol across different species (e.g., rat vs. human).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways and pharmacokinetic profiles of methocarbamol in rats and humans. The information presented herein is compiled from peer-reviewed scientific literature to support preclinical research and drug development efforts.
Executive Summary
This compound, a centrally acting skeletal muscle relaxant, undergoes extensive metabolism in both rats and humans. The primary metabolic routes involve Phase I reactions, specifically O-dealkylation and aromatic hydroxylation, followed by Phase II conjugation with glucuronic acid and sulfate. While the metabolic pathways are qualitatively similar across the two species, quantitative differences in metabolite formation and pharmacokinetic parameters exist. This guide summarizes these differences to provide a comprehensive resource for researchers.
Comparative Metabolic Pathways
In both humans and rats, this compound is metabolized in the liver primarily through two main Phase I pathways:
-
O-dealkylation: The methoxy group on the guaiacol ring is removed to form a catechol intermediate.
-
Hydroxylation: A hydroxyl group is added to the aromatic ring.
Following these initial transformations, the resulting metabolites, along with the parent drug, undergo Phase II conjugation. Glucuronide and sulfate conjugates are the major forms of excreted metabolites.[1][2]
Two specific metabolites that have been identified in the urine of both species are:
-
3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate
-
3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate[2]
In rats, studies using isolated perfused liver have shown that this compound and its desmethyl and hydroxylated metabolites are excreted in the bile as glucuronides.[3]
Quantitative Data Comparison
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Rat | Human |
| Plasma Clearance | Dose-dependent: 1.22 L/h/kg (at 15 mg/kg IV dose) | 0.20 - 0.80 L/h/kg |
| Plasma Half-life (t½) | Not explicitly stated in reviewed abstracts | 1 - 2 hours |
| Time to Peak Plasma Concentration (Tmax) - Oral | 6 - 150 minutes (dose-dependent) | Approximately 1 hour |
| Bioavailability - Oral | 77 - 112% | Not explicitly stated in reviewed abstracts |
| Protein Binding | Not explicitly stated in reviewed abstracts | 46 - 50% |
Note: Rat plasma clearance was converted from 0.0203 L/kg/min for comparability.
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the literature for studying the metabolism of this compound.
In Vivo Metabolism and Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile and identify major metabolites of this compound in a specific species.
Protocol Outline:
-
Animal Model/Human Subjects:
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
-
Humans: Healthy adult volunteers under fasting conditions.
-
-
Drug Administration:
-
A single dose of this compound is administered, typically intravenously (for absolute bioavailability and clearance) and orally.
-
For preclinical animal studies, radiolabeled this compound (e.g., with ¹⁴C) can be used to facilitate metabolite tracking.
-
-
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points via an appropriate route (e.g., tail vein in rats, peripheral vein in humans). Plasma is separated by centrifugation.
-
Urine and Feces: Collected at intervals for a period sufficient to ensure the majority of the drug and its metabolites are excreted (e.g., 72 hours).
-
-
Sample Analysis:
-
Parent Drug Quantification: Plasma and urine concentrations of this compound are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Metabolite Identification: Urine and bile (from animal studies) are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugates. The resulting aglycones are then extracted and identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Tmax, Cmax, AUC) are calculated from the plasma concentration-time data using appropriate software.
-
The percentage of the administered dose excreted as parent drug and metabolites in urine and feces is determined.
-
In Vitro Metabolism Studies using Liver Microsomes
Objective: To investigate the metabolic stability and identify the enzymes responsible for the metabolism of this compound.
Protocol Outline:
-
Materials:
-
Pooled liver microsomes from the species of interest (rat or human).
-
This compound.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer.
-
-
Incubation:
-
This compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Control incubations are performed without the NADPH system to assess non-CYP450 mediated metabolism.
-
Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
-
Analysis:
-
The disappearance of the parent drug over time is monitored by LC-MS/MS to determine the metabolic stability (half-life, intrinsic clearance).
-
The formation of metabolites is also monitored by LC-MS/MS to identify the metabolic products.
-
-
Reaction Phenotyping (Optional):
-
To identify the specific CYP450 enzymes involved, incubations can be performed with specific chemical inhibitors of different CYP isoforms or with recombinant human CYP enzymes.
-
References
Head-to-head comparison of different extraction techniques for methocarbamol from plasma.
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like methocarbamol in plasma is paramount. The initial step in this analytical process, the extraction of the drug from the complex plasma matrix, is critical for ensuring the reliability and accuracy of subsequent analyses. This guide provides a head-to-head comparison of three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with a focus on their application to this compound.
Data Presentation: A Comparative Overview
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80% (Acetonitrile method)[1] | 91.4 - 100.3%[2] | C8 phase: ≥92.3%; Polymeric sorbent: ~79-94%; Molecularly Imprinted Polymer: 43-69% |
| Matrix Effect | Generally higher due to less selective nature | Can be significant, but often manageable with appropriate solvent selection | Generally lower due to the washing steps that remove interfering components |
| Precision (CV%) | <10.9% (intraday and interday)[1][3]; <6% (Acetonitrile method)[1] | 2.5 - 3.6% (inter-day)[2] | ~15% (Polymeric sorbent) |
| Accuracy (RE%) | Not explicitly reported in reviewed sources | -0.9 to -0.4% (inter-day)[2] | ~15% (Polymeric sorbent) |
| Simplicity/Speed | High | Moderate | Low to Moderate |
| Cost | Low | Low | High |
| Solvent Consumption | Moderate | High | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized from the available literature and may require optimization for specific laboratory conditions and analytical instrumentation.
Protein Precipitation (PPT) Protocol
This method is favored for its simplicity and speed, making it suitable for high-throughput screening.
Materials:
-
Human plasma sample containing this compound
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
Procedure:
-
Pipette 100 µL of the human plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted this compound.
-
The supernatant can be directly injected into the analytical instrument (e.g., LC-MS/MS) or evaporated and reconstituted in a suitable solvent if further concentration is needed.
Liquid-Liquid Extraction (LLE) Protocol
LLE offers a good balance between cleanliness of the extract and ease of use.
Materials:
-
Human plasma sample containing this compound
-
Ethyl acetate
-
Internal standard solution
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., water or mobile phase)
Procedure:
-
Pipette 200 µL of the human plasma sample into a clean glass tube.[2]
-
Add a known amount of internal standard solution.
-
Add 1 mL of ethyl acetate to the tube.[2]
-
Vortex the mixture for 2 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of reconstitution solvent (e.g., 100 µL of water).[2]
-
The reconstituted sample is then ready for analysis.
Solid-Phase Extraction (SPE) Protocol
SPE is known for providing the cleanest extracts, which can be crucial for sensitive analytical methods. This protocol is a general representation and the specific sorbent and solvents will depend on the chosen SPE cartridge.
Materials:
-
Human plasma sample containing this compound
-
SPE cartridge (e.g., C18 or a polymeric sorbent)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a mixture of water and organic solvent)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the plasma sample (which may be pre-treated, e.g., by dilution or pH adjustment) onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove endogenous interferences. The composition of the wash solvent is critical and should be optimized to remove matrix components without eluting the analyte of interest.
-
Elution: Elute the this compound from the sorbent by passing 1 mL of the elution solvent through the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.
Mandatory Visualizations
To further clarify the experimental workflows and the comparative logic, the following diagrams are provided.
Caption: General experimental workflows for PPT, LLE, and SPE of this compound from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-performance liquid chromatographic method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Methocarbamol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated analytical methods for the quantitative determination of methocarbamol in pharmaceutical formulations. The information is compiled from several single-laboratory validation studies, offering insights into the performance and protocols of different techniques. This guide is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific needs, and to provide a framework for a potential inter-laboratory validation study.
Comparative Performance of Analytical Methods for this compound
The following table summarizes the key performance characteristics of different analytical methods for this compound, as reported in various validation studies. High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy are the most commonly employed techniques.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Key Features |
| RP-HPLC [1] | 50 - 150 | - | System Precision: 0.1 | 10.127 | 30.687 | Stability-indicating method, effective in separating degradation products.[1] |
| RP-HPLC [2] | 50 - 400 | 99.75 - 100.07 | Intra-day: 0.487, Inter-day: 0.563 | - | - | Simultaneous estimation with acetaminophen, rapid 7-minute run time.[2] |
| HPLC [3] | 0.05 - 0.50 | 100.75 ± 1.01 | - | 0.0038 | - | Simultaneous determination with ibuprofen using fluorescence detection.[3] |
| UV Spectroscopy | 10 - 50 | 99.17 - 101.36 | < 1% (Intra- and Inter-day) | - | - | Simple, rapid, and cost-effective method for bulk and pharmaceutical formulations.[4] |
| HS-GC [5] | 50 - 150% of specification limit | 85 - 115 | < 15 | - | - | Method for determination of residual solvents in pure this compound.[5] |
| Spectrofluorometry [3] | 0.05 - 2.0 | - | - | 0.007 | 0.022 | Highly sensitive method for determination in pharmaceutical formulations and spiked human plasma.[3] |
| First Derivative Spectrophotometry [6] | 2.0 - 30.0 | - | - | 0.2998 | 0.9084 | Simultaneous determination with aspirin.[6] |
| Ratio First Derivative Spectrophotometry [6] | 2.0 - 30.0 | - | - | 0.2795 | 0.8470 | Alternative spectrophotometric method for simultaneous determination with aspirin.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the referenced validation studies and offer a starting point for method implementation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Injection[1]
-
Instrumentation: A reversed-phase liquid chromatograph equipped with a UV detector.
-
Column: C18 column (e.g., Phenomenex, 100 x 4.6mm, 3.5µ).[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5) and methanol in a 70:30 v/v ratio.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at 274 nm.[1]
-
Temperature: Ambient.[1]
-
Standard Preparation: Accurately weigh about 50 mg of this compound working standard into a 50 ml volumetric flask, dissolve in diluent, and sonicate. Dilute to the final concentration.[1]
-
Sample Preparation: Transfer the contents of three vials into a beaker. Further dilutions are made to achieve the desired concentration.[1]
-
Validation Parameters: The method was validated for linearity, precision, accuracy, ruggedness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1]
UV-Visible Spectroscopy for this compound in Bulk and Formulations[4]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelength (λmax): 274 nm.[4]
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of this compound and dissolve in 100 ml of methanol to get a concentration of 1000 µg/mL.
-
Working Standard Solution: Pipette 10 ml of the stock solution into a 100 ml volumetric flask and dilute with methanol to get a concentration of 100 µg/mL.
-
Calibration Curve: Prepare a series of dilutions from the working standard solution in the range of 10-50 µg/mL and measure their absorbance.
-
Validation Parameters: The method was validated for linearity, accuracy, precision, and robustness.
Headspace Gas Chromatography (HS-GC) for Residual Solvents[6]
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace sampler.
-
Column: DB-624 (30 meters X 0.53 mm ID).[5]
-
Carrier Gas: Nitrogen at a flow rate of 3.5 mL/min.[5]
-
Validation Parameters: The method was validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.[5]
Visualizations
The following diagrams illustrate the typical workflow for an inter-laboratory validation study and a comparison of key analytical method types for this compound analysis.
Caption: Workflow for Inter-laboratory Method Validation.
Caption: Comparison of Analytical Methods for this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Green chromatographic approach to determine this compound, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Assessment of Methocarbamol: Unraveling its Central and Peripheral Mechanisms of Action
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the muscle relaxant methocarbamol reveals a dual mechanism of action, exerting its effects through both central nervous system (CNS) depression and direct peripheral actions on skeletal muscle. While traditionally considered a centrally acting agent, emerging experimental evidence highlights its ability to modulate peripheral muscle function directly. This guide provides a comparative assessment of this compound's central versus peripheral effects, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Central Effects: A Primary Mechanism of CNS Depression
This compound's primary and most well-established mechanism of action is its depressant effect on the central nervous system.[1][2][3][4] This action is not targeted at the muscle itself but rather at the neural pathways that control muscle tone. The sedative properties of this compound are considered a significant contributor to its therapeutic efficacy in treating musculoskeletal pain.[1][4][5]
The central muscle relaxant effect is believed to be mediated through the brain and spinal cord.[2] One proposed mechanism is the inhibition of polysynaptic reflexes within the spinal cord, which are crucial for maintaining muscle tone.[2][6] By dampening these reflexes, this compound reduces nerve impulses from the CNS to the muscles, leading to muscle relaxation. Some evidence also suggests a possible role in the inhibition of acetylcholinesterase and the blockade of nerve impulses directed to the brain.[1][5] It is important to note that this compound does not directly impact the motor end plate or the peripheral nerve fiber in its central action.[1][2]
Peripheral Effects: An Emerging Area of Investigation
Contrary to the long-held belief that this compound's effects were exclusively central, recent studies have provided compelling evidence for its direct action on skeletal muscle tissue.[7][8] This peripheral activity adds a new dimension to our understanding of how this drug alleviates muscle spasms.
A pivotal study demonstrated that this compound can directly block muscular voltage-gated sodium channels (Nav1.4).[7][9] These channels are critical for the initiation and propagation of action potentials in muscle fibers, which are necessary for muscle contraction. By inhibiting these channels, this compound can reduce muscle excitability and contractile force. The same study observed a reduction in the tetanic force of isolated mouse soleus muscles upon this compound application.[7][9]
Further supporting a peripheral site of action, another study found that this compound prolongs the refractory period of skeletal muscle, indicating a direct effect on the muscle fibers themselves.[10] Additionally, research has shown that this compound can influence muscle spindle function, which may impact proprioception.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies, providing a clear comparison of the central and peripheral effects of this compound.
| Central Effects | Key Findings | References |
| Mechanism | Primarily CNS depression, leading to sedation and skeletal muscle relaxation. Believed to inhibit polysynaptic reflexes in the spinal cord. Does not directly affect the motor end plate or peripheral nerve fiber. | [1][2][3][4][6] |
| Off-Label Investigation | Investigated for potential therapeutic effects in depression, suggesting a central mechanism of action. | [13] |
| Primary Contributor to Therapeutic Effect | The sedative effect is considered a major contributor to its muscle relaxant properties. | [1][4][5] |
| Peripheral Effects | Key Findings | References |
| Mechanism | Direct blockade of muscular Nav1.4 sodium channels. Prolongs the refractory period of skeletal muscle fibers. | [7][9][10] |
| Effect on Muscle Force | At a concentration of 2 mM, this compound reduced the tetanic force of mouse soleus muscles. It also decreased the decay of endplate currents and slowed the decay of endplate potentials at the same concentration. | [7][9] |
| Effect on Muscle Spindle Function | Inhibited muscle spindle resting discharge with an IC50 of approximately 300 μM. | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. Assessment of Peripheral Effects on Neuromuscular Transmission and Muscle Force
-
Preparation: Murine diaphragm-phrenic nerve preparations and isolated mouse soleus muscles were used.
-
Electrophysiology: Endplate currents and potentials were recorded from the neuromuscular junction.
-
Muscle Force Measurement: The isometric tetanic force of the soleus muscle was measured in response to electrical stimulation.
-
Ion Channel Analysis: The effect of this compound on muscular Nav1.4 and neuronal Nav1.7 sodium channels was assessed using functional expression in eukaryotic cell lines.
-
Data Analysis: The concentration-dependent effects of this compound on the measured parameters were quantified.[7][9]
2. Investigation of Effects on Polysynaptic Reflexes
-
Animal Model: Feline models were utilized.
-
Experimental Setup: The tibialis anterior muscle was used to study polysynaptic reflex contractions.
-
Stimulation: Electrical stimulation was applied to elicit polysynaptic reflexes.
-
Measurement: The effect of this compound administration on the amplitude and duration of the reflex contractions was recorded and analyzed.[10][14]
3. Evaluation of Muscle Spindle Function
-
Preparation: Isolated muscle spindle preparations from mice were used.
-
Recording: The firing rate of muscle spindle afferents was recorded at rest and in response to muscle stretch.
-
Drug Application: this compound was applied at various concentrations to determine its effect on muscle spindle activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for the effect on resting discharge was calculated.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Muscle Relaxant Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 4. medcentral.com [medcentral.com]
- 5. This compound Patient Tips: 7 things you should know [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. This compound Mechanism of Action: How this compound Works - GoodRx [goodrx.com]
- 9. This compound blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some studies on peripheral actions of mephenesin, this compound and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Treating Depression with the Mephenesin Analog Skeletal Muscle Relaxant this compound [scirp.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of Methocarbamol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of methocarbamol.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste in a laboratory setting is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for certain substances, by the Drug Enforcement Administration (DEA).
A crucial first step in determining the disposal pathway for any pharmaceutical is to ascertain its status as a controlled substance. This compound is not classified as a federally controlled substance by the DEA.[1][2][3][4][5][6] This means that the stringent disposal requirements for controlled substances, such as the use of a reverse distributor and DEA Form 41, do not apply.
However, laboratory-generated this compound waste may still be considered hazardous waste under RCRA. A hazardous waste determination must be conducted based on the characteristics of ignitability, corrosivity, reactivity, and toxicity. As this compound is harmful if swallowed, it may be classified as toxic, necessitating its disposal as hazardous waste.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting:
-
Waste Characterization: The initial and most critical step is to determine if the this compound waste is hazardous. This assessment should be based on the compound's characteristics. Given that this compound can be harmful, it is prudent to manage it as a hazardous waste unless a formal characterization proves otherwise.
-
Segregation: this compound waste must be segregated from non-hazardous solid and liquid waste streams at the point of generation. This prevents cross-contamination and ensures that all hazardous waste is managed appropriately.
-
Containment and Labeling:
-
Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be kept closed except when adding waste.
-
Clearly label the container with the words "Hazardous Waste" and the chemical name, "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area or a central accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.
-
Incineration is the preferred method of destruction for pharmaceutical waste to ensure it is rendered non-retrievable.[7]
-
Spill Management
In the event of a this compound spill, the following procedures should be followed:
Minor Spills:
-
Clean up spills immediately, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep or vacuum the spilled material into a clean, dry, and sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and manage it for disposal as outlined above.
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Control personal contact by using appropriate PPE and a dust respirator.
-
Prevent the spillage from entering drains, sewers, or water courses.
-
Contain and recover the product wherever possible.
Regulatory and Disposal Method Summary
| Parameter | Guideline/Regulation | Relevance to this compound Disposal |
| DEA Controlled Substance | No | Not subject to DEA's stringent disposal requirements for controlled substances. |
| RCRA Hazardous Waste | Potentially (Toxicity) | Requires a hazardous waste determination. If deemed hazardous, must be managed according to RCRA regulations. |
| Disposal Method | Incineration | Preferred method for pharmaceutical waste to ensure complete destruction. |
| Container Labeling | "Hazardous Waste" | Required for all containers of hazardous waste. |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. drugs.com [drugs.com]
- 2. wdch10.laphil.com [wdch10.laphil.com]
- 3. addictionresource.net [addictionresource.net]
- 4. youtube.com [youtube.com]
- 5. DailyMed - this compound- this compound tablets tablet, coated [dailymed.nlm.nih.gov]
- 6. Is this compound a Narcotic? 11 FAQs About Dosage and Addiction [healthline.com]
- 7. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]
Personal protective equipment for handling Methocarbamol
Essential Safety and Handling Guide for Methocarbamol
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid (powder) form, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale & Sources |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical splash-resistant safety glasses.[1][2][3] A face shield may be appropriate for operations with a higher risk of dust generation or splashing.[2] | Conforms to standards such as EN 166 (EU) or NIOSH (US) to protect against dust and aerosols.[1][4] |
| Skin Protection | - Gloves: Wear chemical-impermeable gloves.[1][5] Gloves must be inspected before use.[4] - Clothing: Wear a chemical-resistant apron, long-sleeved clothing, or impervious clothing.[1][3][6] For significant exposure risks, fire/flame resistant clothing may be necessary.[1][4] | Prevents skin contact, irritation, and potential allergic reactions.[3][7][8] Contaminated work clothing should not be allowed out of the workplace.[1][8] |
| Respiratory Protection | Use an effective dust mask or a NIOSH-approved respirator when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[1][6] This is crucial for operations that generate dust.[5][6] In case of inadequate ventilation, a full-face respirator or a pressure-demand SCBA may be required.[1][5] | This compound may cause respiratory irritation or allergic reactions if inhaled.[3][7][8] |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, check that containers are clearly labeled and not damaged.
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area in tightly closed, original containers.[4][5][6][9][10][11]
-
Temperature: Tablets should be stored below 40°C, preferably between 15-30°C.[1][4] The injectable form should be stored between 20-25°C and protected from freezing.[1][10]
-
Incompatibilities: Store away from strong oxidizing agents to prevent ignition risks.[5]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][4][5] Use local exhaust ventilation or process enclosures to control airborne levels.[6]
-
Avoid Dust: Minimize the generation and accumulation of dust.[2][4][5] Avoid breathing dust, fumes, or vapors.[1][2][8]
-
Personal Hygiene: Do not eat, drink, or smoke in handling areas.[1][2][5] Wash hands thoroughly with soap and water after handling and before breaks.[2][5][6]
-
Equipment: Use non-sparking tools to prevent fire from electrostatic discharge.[1][4]
Spill and Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][4] Remove all sources of ignition.[1][4]
-
Minor Spills (Solid):
-
Wear appropriate PPE (impervious gloves, safety glasses, respirator).[5]
-
Use dry clean-up procedures; avoid generating dust.[5]
-
Sweep or vacuum up the material. Use explosion-proof vacuum cleaners if necessary.[5]
-
Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[2][5]
-
-
Major Spills:
-
Clear the area of all personnel and move upwind.[5]
-
Alert emergency responders, informing them of the hazard's location and nature.[5]
-
Control personal contact by using the recommended protective equipment.[5]
-
Prevent the spillage from entering drains, sewers, or water courses.[5]
-
Contain and collect the material for disposal in labeled containers.[4][5]
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[5][12]
-
Container Disposal: Where possible, recycle containers. Otherwise, dispose of them in an authorized landfill.[5] Before disposing of the empty container, scratch out all personal and identifying information from the label.[13][14]
-
Unused Product Disposal:
-
Preferred Method (Take-Back Programs): The most environmentally sound method is to use a drug take-back program.[14][15][16] The DEA provides resources to find authorized collection sites in your community.[13][14]
-
Disposal in Household Trash (If Take-Back is Unavailable):
-
Do not crush tablets or capsules.[16]
-
Remove the medicine from its original container.[13]
-
Mix the medicine with an undesirable, inedible substance such as used coffee grounds, dirt, or cat litter.[13][14][15] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealable plastic bag or other container to prevent leakage.[13][14][15]
-
Throw the container in your household trash.[14]
-
-
-
Flushing: Do not flush this compound down the toilet or sink unless specifically instructed to do so by the product labeling, as this can contaminate water supplies.[13][15]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. americanregent.com [americanregent.com]
- 9. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. theglobalquality.com [theglobalquality.com]
- 13. dea.gov [dea.gov]
- 14. Prescription Safety [cdc.gov]
- 15. Medicine: Proper Disposal [nationwidechildrens.org]
- 16. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
